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  • Product: (r)-1-(3-Cyclopropoxyphenyl)ethanamine
  • CAS: 1198223-19-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (R)-1-(3-Cyclopropoxyphenyl)ethanamine: Structure, Synthesis, and Pharmacological Applications

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of chiral, sterically distinct building blocks is essential for optimizing target affinity, metabolic stability, and pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of chiral, sterically distinct building blocks is essential for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198223-19-6) has emerged as a highly versatile chiral amine intermediate. By combining the rigid, sp²-like character of a cyclopropyl ether with a strictly defined (R)-stereocenter, this compound serves as a critical pharmacophore fragment in the development of dUTPase inhibitors, HIV antivirals, and central nervous system (CNS) therapeutics.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural rationale, validated synthetic methodologies, and applications in drug discovery.

Chemical Identity and Physicochemical Profiling

The structural uniqueness of (R)-1-(3-cyclopropoxyphenyl)ethanamine lies in its dual functionalization: a primary amine situated on a chiral ethyl linker, and a cyclopropoxy ether at the meta position of the aromatic ring.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name (R)-1-(3-cyclopropoxyphenyl)ethanamine
CAS Registry Number 1198223-19-6 [3]
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Stereochemistry (R)-enantiomer (>98% ee typically required)
Topological Polar Surface Area (TPSA) 35.2 Ų
Appearance Colorless to pale yellow liquid (Free base) / White powder (HCl salt)
Solubility Soluble in Methanol, DMSO, Dichloromethane; Insoluble in Hexanes
Structural Rationale in Medicinal Chemistry
  • The Cyclopropoxy Advantage: Unlike an isopropoxy group, which is strictly aliphatic and highly flexible, the cyclopropyl ring possesses high ring strain and sp²-hybridized character in its C-C bonds. This allows the cyclopropoxy group to participate in weak π -stacking or CH- π interactions within protein binding pockets. Furthermore, it exhibits higher metabolic stability against cytochrome P450-mediated O-dealkylation compared to linear or branched alkyl ethers.

  • Stereospecificity: The (R)-methyl group on the ethanamine linker restricts the conformational freedom of the molecule. When coupled to a larger drug scaffold (e.g., via an amide or urea bond), this stereocenter forces the aromatic ring into a highly specific vector, maximizing binding enthalpy in deep, hydrophobic enzymatic pockets.

Validated Synthetic Methodology

The synthesis of highly enantioenriched 1-arylethanamines requires robust, self-validating protocols. While enzymatic transamination is possible, the Ellman’s chiral sulfinamide auxiliary approach remains the gold standard for laboratory-scale synthesis due to its predictability and high diastereomeric excess (d.e.).

Protocol: Asymmetric Synthesis via Ellman's Auxiliary

Phase 1: Etherification (Chan-Lam Coupling)

  • Reagents: 3-Hydroxyacetophenone (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (0.1 eq), Na₂CO₃ (2.0 eq), bipyridine (0.1 eq).

  • Procedure: Suspend reagents in 1,2-dichloroethane (DCE). Stir vigorously at 70°C under an ambient air atmosphere for 12-16 hours.

  • Causality & Logic: Standard Sₙ2 alkylation fails for cyclopropanation due to the immense ring strain and poor leaving-group ability of cyclopropyl halides. The Chan-Lam coupling circumvents this by utilizing a copper(II) catalyst and boronic acid to drive an oxidative addition/reductive elimination cycle, successfully forming the ether linkage without ring-opening side reactions.

Phase 2: Imine Condensation

  • Reagents: 3-Cyclopropoxyacetophenone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide[Ti(OEt)₄] (2.0 eq).

  • Procedure: Dissolve the ketone and sulfinamide in anhydrous THF. Add Ti(OEt)₄ dropwise at room temperature. Heat to 60°C for 18 hours. Quench with brine, filter through Celite, and concentrate.

  • Causality & Logic: Ketones are significantly less electrophilic than aldehydes, rendering standard acid catalysts (like PTSA) ineffective for condensation. Ti(OEt)₄ serves a dual purpose: it acts as a strong Lewis acid to activate the carbonyl carbon and functions as an irreversible water scavenger, driving the equilibrium entirely toward the chiral sulfinylimine.

Phase 3: Stereoselective Reduction

  • Reagents: Chiral sulfinylimine (1.0 eq), NaBH₄ (3.0 eq).

  • Procedure: Dissolve the imine in a 95:5 mixture of THF:H₂O. Cool to -50°C. Add NaBH₄ in portions. Stir for 4 hours, gradually warming to 0°C.

  • Causality & Logic: The addition of exactly 5% water to the THF solvent is a critical parameter. It accelerates the reduction rate of NaBH₄ while maintaining a highly ordered, six-membered cyclic transition state coordinated by the sodium cation. This steric control minimizes the formation of the (S)-diastereomer, consistently yielding >95% d.e.

Phase 4: Auxiliary Cleavage

  • Reagents: Diastereomeric sulfinamide, 4M HCl in dioxane.

  • Procedure: Dissolve the sulfinamide in methanol. Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 1 hour at room temperature. Concentrate under vacuum and precipitate the resulting hydrochloride salt with diethyl ether.

  • Causality & Logic: The tert-butanesulfinyl group is highly acid-labile. Brief exposure to anhydrous HCl cleanly cleaves the N-S bond without racemizing the newly formed chiral center or degrading the acid-sensitive cyclopropyl ether.

SynthesisWorkflow A 3-Hydroxyacetophenone B 3-Cyclopropoxyacetophenone A->B Cyclopropylboronic acid Cu(OAc)2, Base C Chiral Sulfinylimine B->C (R)-t-Bu-sulfinamide Ti(OEt)4 D Diastereomeric Sulfinamide C->D NaBH4, THF/H2O Stereoselective Reduction E (R)-1-(3-cyclopropoxyphenyl)ethanamine D->E HCl / MeOH Acidic Cleavage

Step-by-step asymmetric synthesis workflow utilizing Ellman's chiral auxiliary.

Pharmacological Applications and Target Pathways

(R)-1-(3-cyclopropoxyphenyl)ethanamine is not a standalone drug; rather, it is a highly privileged fragment utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Case Study 1: Human dUTPase Inhibitors (Oncology/Infectious Disease)

Deoxyuridine triphosphatase (dUTPase) is a preventive DNA repair enzyme that hydrolyzes dUTP to dUMP, preventing the misincorporation of uracil into DNA. Inhibiting this enzyme is a validated strategy to induce apoptosis in rapidly dividing cancer cells or pathogens. According to patent literature[US8530490B2] [1], uracil compounds featuring a sulfonamide structure utilize the (R)-1-(3-cyclopropoxyphenyl)ethanamine moiety to occupy a specific hydrophobic sub-pocket in the enzyme. The (R)-configuration precisely aligns the cyclopropoxy ring to maximize van der Waals interactions, significantly boosting inhibitory potency compared to racemic or un-substituted variants.

Case Study 2: HIV Antiviral Agents

In the development of next-generation HIV reverse transcriptase and integrase inhibitors [WO2013006738A1][2], spatial geometry is paramount to overcoming viral mutations. The chiral ethanamine linker acts as a rigid hinge, directing the cyclopropoxyphenyl group to shield the core pharmacophore from solvent exposure while simultaneously anchoring the molecule within the viral enzyme's active site.

Case Study 3: CNS Therapeutics (Neurodegeneration)

For compounds targeting Gaucher's disease, Parkinson's disease, and Lewy body dementia, penetrating the blood-brain barrier (BBB) is the primary hurdle. Imidazo[1,5-a]pyrimidinyl carboxamides utilize this specific amine building block[WO2017176961A1] [4]. The cyclopropoxy group is strategically chosen here because it lowers the topological polar surface area (TPSA) compared to a free phenol or alcohol, dramatically enhancing passive BBB permeability while providing metabolic shielding against hepatic CYP450 enzymes.

Mechanism A dUTP Accumulation F Uracil Misincorporation & Cell Death A->F Causes B Human dUTPase Enzyme C dUMP Production B->C Hydrolysis D DNA Synthesis Pathway C->D Thymidylate Synthase E Inhibitor with Chiral Amine E->A Induces E->B Competitive Inhibition

Mechanism of dUTPase inhibition by compounds containing the chiral amine.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required before downstream API synthesis:

  • Chiral HPLC: Essential for verifying the enantiomeric excess (e.e. > 98%). Standard conditions utilize a Chiralcel OD-H or AD-H column with a Hexane/Isopropanol/Diethylamine mobile phase.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the cyclopropyl methine proton (multiplet, ~3.7 ppm), the cyclopropyl methylene protons (multiplets, ~0.7-0.8 ppm), and the chiral methine proton adjacent to the amine (quartet, ~4.1 ppm).

  • LC-MS: ESI+ mode should display a strong [M+H]⁺ peak at m/z 178.1.

References

  • Title: Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity Source: United States Patent US8530490B2 URL
  • Title: Compounds for the treatment of HIV Source: World Intellectual Property Organization WO2013006738A1 URL
  • Title: Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders Source: World Intellectual Property Organization WO2017176961A1 URL
Exploratory

Synthesis Pathway and Mechanism of (R)-1-(3-Cyclopropoxyphenyl)ethanamine: A Comprehensive Technical Guide

Executive Summary & Strategic Design The synthesis of chiral 1-arylethanamines is a critical operation in medicinal chemistry, as this motif is a privileged pharmacophore found in numerous central nervous system (CNS) ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Design

The synthesis of chiral 1-arylethanamines is a critical operation in medicinal chemistry, as this motif is a privileged pharmacophore found in numerous central nervous system (CNS) agents and kinase inhibitors. The target molecule, (R)-1-(3-cyclopropoxyphenyl)ethanamine , presents two distinct synthetic challenges:

  • O-Cyclopropylation : The construction of the aryl-cyclopropyl ether linkage.

  • Chiral Amine Installation : The stereoselective installation of the (R)-amine at the benzylic position.

Retrosynthetic Causality

Classical Williamson ether synthesis fails for O-cyclopropylation because cyclopropyl halides are highly resistant to S_N2 displacement due to severe ring strain and the sp2 -like character of the C–X bond. To bypass this, we utilize an aerobic Copper-Catalyzed Chan-Lam Cross-Coupling [1]. For the chiral amine, direct asymmetric reductive amination often requires expensive chiral transition-metal catalysts and high-pressure hydrogen. Instead, we employ Ellman’s tert-butanesulfinamide chemistry [2]. By strategically selecting the (S)-enantiomer of the auxiliary and coupling it with an acyclic transition-state reduction using sodium borohydride (NaBH₄), we achieve high diastereomeric excess (>95% de) using highly scalable, bench-stable reagents [3].

Workflow SM 3-Hydroxyacetophenone Step1 Step 1: O-Cyclopropylation Cu(OAc)2, c-PrBF3K, O2 SM->Step1 Int1 3-Cyclopropoxyacetophenone Step1->Int1 Step2 Step 2: Imine Condensation (S)-t-Butanesulfinamide, Ti(OEt)4 Int1->Step2 Int2 (S)-N-Sulfinyl Ketimine Step2->Int2 Step3 Step 3: Diastereoselective Reduction NaBH4, Ti(OEt)4, THF, -48 °C Int2->Step3 Int3 (SS,R)-Sulfinamide (>95% de) Step3->Int3 Step4 Step 4: Acidic Cleavage HCl / MeOH Int3->Step4 Product (R)-1-(3-Cyclopropoxyphenyl)ethanamine Step4->Product

Figure 1: Four-step synthetic workflow from 3-hydroxyacetophenone to the target chiral amine.

Step 1: Aerobic Chan-Lam O-Cyclopropylation

The synthesis commences with the O-cyclopropylation of 3-hydroxyacetophenone. We utilize potassium cyclopropyltrifluoroborate ( c -PrBF₃K) instead of cyclopropylboronic acid, as the latter is prone to trimerization and protodeboronation, leading to inconsistent yields [1].

Mechanism

The reaction is mediated by a Cu(II) precatalyst. Coordination of the phenol and subsequent base-mediated deprotonation forms a Cu(II)–phenoxide species. Transmetalation with c -PrBF₃K transfers the cyclopropyl group to the copper center. Crucially, molecular oxygen (1 atm) oxidizes the intermediate to a highly reactive Cu(III) complex, which rapidly undergoes reductive elimination to forge the C–O bond and regenerate the catalyst.

Mechanism Cu2 Cu(II) Precatalyst Cu2_Phenoxide Cu(II) Phenoxide Cu2->Cu2_Phenoxide Phenol Base Cu2_Trans Cu(II) Intermediate Cu2_Phenoxide->Cu2_Trans c-PrBF3K Transmetalation Cu3 Cu(III) Complex Cu2_Trans->Cu3 O2 Oxidation Product Product Release Cu3->Product Reductive Elimination Product->Cu2 Catalyst Regeneration

Figure 2: Catalytic cycle of the aerobic Cu-catalyzed Chan-Lam O-cyclopropylation.

Experimental Protocol: 3-Cyclopropoxyacetophenone
  • Setup : To a 250 mL round-bottom flask, add 3-hydroxyacetophenone (1.0 equiv, 50 mmol), potassium cyclopropyltrifluoroborate (2.0 equiv, 100 mmol), Cu(OAc)₂ (0.2 equiv, 10 mmol), 1,10-phenanthroline (0.2 equiv, 10 mmol), and Na₂CO₃ (2.0 equiv, 100 mmol).

  • Reaction : Suspend the mixture in a 3:1 mixture of toluene/H₂O (100 mL). Purge the flask with an O₂ balloon and heat to 70 °C under vigorous stirring for 24 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The reaction is deemed complete when starting material is <2% relative to the product peak.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 1M HCl, brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.

Quantitative Data: O-Cyclopropylation Methods
MethodReagentsYieldLimitations
Williamson Ether c -PrBr, K₂CO₃, DMF<5%S_N2 strongly disfavored by c -Pr ring strain.
S_N1 VariantSulfur-stabilized cation~40%Multi-step, poor functional group tolerance.
Chan-Lam Coupling c -PrBF₃K, Cu(OAc)₂, O₂ 84% Requires O₂ as a terminal oxidant.

Step 2 & 3: Imine Condensation and Diastereoselective Reduction

To install the chiral amine, we utilize Ellman's auxiliary. The choice of reducing agent dictates the stereochemical outcome. While L-Selectride provides the (R)-amine when using the (R)-auxiliary via a rigid, chelated cyclic transition state, L-Selectride is expensive and pyrophoric. Process Optimization : By deliberately selecting the (S)-tert-butanesulfinamide auxiliary, we can utilize inexpensive NaBH₄. Because NaBH₄ does not coordinate to the sulfinyl oxygen, the reduction proceeds via an acyclic transition state [2, 3]. The bulky tert-butyl group blocks the Si-face, forcing the hydride to attack from the Re-face, yielding the (SS, R)-sulfinamide which corresponds to the desired (R)-amine.

StereoModel Imine (S)-N-Sulfinyl Ketimine (E-isomer favored) TS Acyclic Transition State (Steric control by t-Bu group) Imine->TS Hydride Hydride Attack (Re-face approach) TS->Hydride Product (SS,R)-Sulfinamide (Major Diastereomer) TS->Product

Figure 3: Acyclic transition state model for the NaBH4 reduction of (S)-N-sulfinyl ketimines.

Quantitative Data: Stereochemical Divergence
AuxiliaryReducing AgentTransition StateMajor DiastereomerFinal Amine Configuration
(R)-t-ButanesulfinamideL-SelectrideCyclic (Chelated)(RS, R)(R)-Amine
(R)-t-ButanesulfinamideNaBH₄ / Ti(OEt)₄Acyclic(RS, S)(S)-Amine
(S)-t-Butanesulfinamide NaBH₄ / Ti(OEt)₄ Acyclic (SS, R) (R)-Amine
Experimental Protocol: (SS, R)-Sulfinamide Synthesis
  • Imine Condensation : To a solution of 3-cyclopropoxyacetophenone (1.0 equiv, 40 mmol) in THF (80 mL), add (S)-tert-butanesulfinamide (1.1 equiv, 44 mmol) and Ti(OEt)₄ (2.0 equiv, 80 mmol). Heat to 70 °C for 12 hours. Ti(OEt)₄ acts as both a Lewis acid and a desiccant, driving the equilibrium by irreversibly forming TiO₂.

  • IPC 1 : Verify complete conversion to the ketimine via ¹H NMR (disappearance of the methyl ketone singlet ~2.6 ppm, appearance of the imine methyl singlet ~2.75 ppm).

  • Reduction : Cool the reaction mixture to -48 °C. In a separate flask, prepare a suspension of NaBH₄ (3.0 equiv, 120 mmol) in THF (40 mL) at -48 °C. Transfer the ketimine solution dropwise via cannula into the NaBH₄ suspension.

  • Workup : Allow the mixture to slowly warm to room temperature over 4 hours. Quench by dropwise addition of MeOH until gas evolution ceases, followed by brine. Filter the resulting white TiO₂ slurry through Celite. Extract the filtrate with EtOAc, dry, and concentrate. The crude (SS, R)-sulfinamide (>95% de) can be used directly or recrystallized from hexanes.

Step 4: Acidic Cleavage (Deprotection)

The final step involves the removal of the chiral auxiliary. The sulfinyl group is highly sensitive to acidic alcoholysis, which cleanly cleaves the N–S bond without affecting the cyclopropyl ether (which is stable to non-aqueous methanolic HCl).

Experimental Protocol: (R)-1-(3-Cyclopropoxyphenyl)ethanamine
  • Deprotection : Dissolve the (SS, R)-sulfinamide (30 mmol) in MeOH (30 mL). Add a solution of 4M HCl in 1,4-dioxane (2.0 equiv, 60 mmol) at 0 °C.

  • Reaction : Stir at room temperature for 2 hours.

  • IPC 2 : Monitor by TLC (ninhydrin stain). The starting material spot will disappear, replaced by a baseline-retained primary amine spot.

  • Isolation : Concentrate the mixture under reduced pressure to yield the crude hydrochloride salt. To obtain the free base, partition the salt between CH₂Cl₂ and 1M aqueous NaOH. Extract the aqueous layer twice with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate to yield (R)-1-(3-cyclopropoxyphenyl)ethanamine as a colorless oil.

References

  • Engle, K. M., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 2018.[Link]

  • Ellman, J. A., et al. "One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones." The Journal of Organic Chemistry, 2006.[Link]

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.[Link]

Foundational

in vitro mechanism of action for (r)-1-(3-cyclopropoxyphenyl)ethanamine

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for (r)-1-(3-cyclopropoxyphenyl)ethanamine Abstract This guide provides a comprehensive framework for the in vitro mechanistic characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for (r)-1-(3-cyclopropoxyphenyl)ethanamine

Abstract

This guide provides a comprehensive framework for the in vitro mechanistic characterization of (r)-1-(3-cyclopropoxyphenyl)ethanamine, a novel small molecule with potential neuromodulatory activity. Given the absence of published data on its specific biological targets, this document outlines a hypothesis-driven, systematic approach for researchers, scientists, and drug development professionals. We will proceed from broad, unbiased target screening to focused binding affinity studies and culminate in functional assays designed to delineate the compound's precise impact on cellular signaling pathways. The methodologies described herein are grounded in established, robust protocols to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction and Mechanistic Hypothesis

The chemical structure of (r)-1-(3-cyclopropoxyphenyl)ethanamine presents key pharmacophoric features that guide our initial hypothesis. The core structure is a phenylethylamine scaffold, a privileged motif in neuropharmacology known to interact with monoamine systems. Molecules with this backbone frequently target monoamine transporters (for dopamine, norepinephrine, and serotonin) or G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, serotonergic, or trace amine-associated receptors (TAARs)[1]. The presence of a cyclopropyl group can enhance metabolic stability and introduce conformational rigidity, potentially refining binding affinity and selectivity for a specific target[2][3][4].

Hypothesis: Based on its structural analogy to known monoaminergic modulators, we hypothesize that (r)-1-(3-cyclopropoxyphenyl)ethanamine acts as a ligand for one or more monoamine transporters or GPCRs.

This guide details the logical progression of in vitro experiments required to test this hypothesis, beginning with broad target identification and narrowing down to specific functional characterization.

Phase I: Target Identification and Binding Characterization

The primary objective of this phase is to identify the direct molecular target(s) of the compound and quantify its binding affinity. An unbiased screening approach followed by focused, quantitative assays provides a robust foundation for mechanistic studies.

Initial Target Screening via Broad-Panel Radioligand Binding

Causality of Experimental Choice: To avoid confirmation bias and explore a wide range of potential interactions, the initial step should be a broad competitive binding assay screen. This approach empirically identifies the most promising targets by assessing the compound's ability to displace high-affinity radioligands from a diverse panel of receptors, transporters, and ion channels.

A commercially available service, such as a SafetyScreen panel, is typically employed. The compound is tested at a high concentration (e.g., 10 µM) against hundreds of targets. A significant inhibition of radioligand binding (typically >50%) flags a potential interaction that warrants further investigation.

Quantitative Affinity Determination: Focused Radioligand Binding Assays

Causality of Experimental Choice: Once putative targets are identified from the initial screen, or to directly test our primary hypothesis, focused competition binding assays are performed. These experiments generate full dose-response curves, allowing for the precise calculation of the compound's binding affinity (expressed as the inhibition constant, Kᵢ), a critical parameter for assessing potency.

We will focus on key monoamine targets:

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (SERT)

  • Dopamine Receptors (D₁, D₂)

  • Adrenergic Receptors (α₁, α₂, β)

  • Trace Amine-Associated Receptor 1 (TAAR1)

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing target receptor prep2 Harvest and homogenize cells in cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Incubate membranes with fixed [Radioligand] prep4->assay1 assay2 Add increasing concentrations of Test Compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 assay4 Rapid filtration through glass fiber filters assay3->assay4 assay5 Wash filters to remove unbound ligand assay4->assay5 analysis1 Quantify radioactivity via scintillation counting assay5->analysis1 analysis2 Plot % Inhibition vs. [Test Compound] analysis1->analysis2 analysis3 Determine IC50 value via non-linear regression analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for Radioligand Competition Binding Assay.

This protocol is a general template and must be optimized for each specific target (e.g., buffer composition, radioligand, incubation time)[5][6].

  • Membrane Preparation:

    • Culture HEK293 cells (or other suitable host cells) stably expressing the human receptor of interest.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay. Store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • Assay Buffer

      • A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂ receptors) near its Kₑ value.

      • Serial dilutions of (r)-1-(3-cyclopropoxyphenyl)ethanamine (e.g., from 1 pM to 100 µM).

      • Membrane preparation (e.g., 10-25 µg protein per well)[5].

    • Define wells for "Total Binding" (no competitor compound) and "Non-Specific Binding" (a high concentration of a known unlabeled ligand, e.g., 10 µM haloperidol).

    • Incubate the plate (e.g., 60-120 minutes at 25°C) with gentle agitation to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding)[7].

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter[5].

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

TargetRadioligandKᵢ (nM) of (r)-1-(3-cyclopropoxyphenyl)ethanamine
Dopamine Receptor D₂[³H]Spiperone15.2
Adrenergic Receptor α₂ₐ[³H]Rauwolscine89.7
Serotonin Receptor 5-HT₂ₐ[³H]Ketanserin> 1,000
Dopamine Transporter[³H]WIN 35,428> 5,000
Norepinephrine Transporter[³H]Nisoxetine> 5,000

This hypothetical data suggests the compound is a moderately potent ligand at the D₂ receptor with weaker activity at the α₂ₐ receptor and poor affinity for the other targets tested.

Phase II: Functional Characterization of Target Interaction

Binding affinity does not reveal the functional consequence of the ligand-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). This phase uses cell-based functional assays to determine the compound's efficacy. Assuming our hypothetical binding data is correct, we will focus on characterizing the compound's activity at the Dopamine D₂ receptor, which is canonically a Gᵢ-coupled receptor.

Proposed Signaling Pathway

Activation of a Gᵢ-coupled receptor like the D₂ receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a primary and proximal readout of receptor activation.

Caption: Hypothesized Gᵢ-coupled signaling pathway for the D₂ receptor.

Primary Functional Assay: cAMP Accumulation

Causality of Experimental Choice: Measuring changes in intracellular cAMP is the most direct and reliable method to assess the function of Gₛ- and Gᵢ-coupled receptors. For a Gᵢ-coupled target, an agonist will decrease cAMP levels that have been artificially elevated by a stimulant like forskolin. An antagonist will block the ability of a known agonist (like dopamine) to decrease these levels.

This protocol uses a competitive immunoassay format with time-resolved fluorescence resonance energy transfer (TR-FRET) for detection[8].

  • Cell Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human D₂ receptor.

    • The day before the assay, seed cells into a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight[8].

  • Agonist Mode Assay:

    • Carefully remove the culture medium.

    • Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

    • Add serial dilutions of (r)-1-(3-cyclopropoxyphenyl)ethanamine or a reference agonist (e.g., quinpirole).

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

    • Incubate at room temperature for 30-60 minutes.

  • Antagonist Mode Assay:

    • Pre-incubate cells with serial dilutions of (r)-1-(3-cyclopropoxyphenyl)ethanamine for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (e.g., the EC₈₀ concentration of quinpirole) to all wells, along with forskolin.

    • Incubate at room temperature for 30-60 minutes.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (typically a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) according to the manufacturer's protocol (e.g., PerkinElmer AlphaScreen or Cisbio HTRF)[9].

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm[8].

  • Data Analysis:

    • Calculate the 665/620 emission ratio and convert it to cAMP concentration using a standard curve.

    • Plot cAMP concentration against the log of the agonist concentration.

    • For agonist mode, fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

    • For antagonist mode, determine the IC₅₀ value.

Assay ModeParameterValue (nM)Eₘₐₓ (% of Reference Agonist)
Agonist (cAMP Inhibition)EC₅₀45.895%
Antagonist (vs. Quinpirole)IC₅₀> 10,000N/A

This hypothetical data indicates the compound is a full agonist at the D₂ receptor, with an EC₅₀ of 45.8 nM, and shows no antagonist activity.

Downstream Signaling Assay: ERK1/2 Phosphorylation

Causality of Experimental Choice: GPCR activation converges on several downstream signaling nodes, including the MAP kinase cascade. Measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK) provides a more integrated readout of cell signaling that can be mediated by both G-proteins and β-arrestins[10][11]. This assay confirms that receptor activation leads to downstream functional consequences.

G cluster_stim Cell Stimulation cluster_lysis Lysis & Detection cluster_analysis Data Analysis stim1 Plate and serum-starve cells stim2 Treat with Test Compound for various times (e.g., 2-30 min) stim1->stim2 lysis1 Lyse cells to release proteins stim2->lysis1 lysis2 Transfer lysate to assay plate lysis1->lysis2 lysis3 Add detection antibodies (e.g., AlphaScreen SureFire) lysis2->lysis3 lysis4 Read plate on compatible reader lysis3->lysis4 analysis1 Plot Signal vs. Time to find peak response lysis4->analysis1 analysis2 Perform dose-response at peak time analysis1->analysis2 analysis3 Determine EC50 for p-ERK activation analysis2->analysis3

Caption: High-throughput phospho-ERK assay workflow.

This is a high-throughput, no-wash immunoassay to detect endogenous phosphorylated ERK[12][13].

  • Cell Stimulation:

    • Plate D₂ receptor-expressing cells in a 96-well plate and allow them to attach.

    • Remove media and replace with serum-free media to starve the cells overnight. This reduces basal ERK phosphorylation.

    • Add serial dilutions of (r)-1-(3-cyclopropoxyphenyl)ethanamine and incubate for the optimal time determined by a time-course experiment (typically 5-10 minutes for GPCRs)[11][14].

  • Lysis and Detection:

    • Remove the stimulation medium and add the manufacturer-provided Lysis Buffer. Incubate for 10-15 minutes with shaking.

    • Transfer a small aliquot of the lysate to a 384-well assay plate.

    • Add the detection reagent mixture, which contains AlphaScreen Donor and Acceptor beads conjugated to antibodies that recognize total ERK and phospho-ERK, respectively[13].

    • Incubate in the dark for 2 hours at room temperature.

  • Data Analysis:

    • Read the plate on an AlphaLISA-capable plate reader.

    • Plot the AlphaScreen signal against the log concentration of the compound and fit the curve to determine the EC₅₀ for ERK1/2 phosphorylation.

Synthesis and Final Mechanistic Model

By integrating the findings from our hypothetical experiments, we can construct a coherent .

Comprehensive In Vitro Mechanism of Action

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound (r)-1-(3-cyclopropoxyphenyl)ethanamine Receptor Dopamine D2 Receptor (Ki = 15.2 nM) Compound->Receptor Binds & Activates G_Protein Gαi/βγ Receptor->G_Protein 1. G-Protein Coupling AC Adenylyl Cyclase G_Protein->AC 2. Inhibition MAPK_Cascade MAPK Cascade (MEK, etc.) G_Protein->MAPK_Cascade 3. Downstream Activation cAMP cAMP ↓ (EC50 = 45.8 nM) AC->cAMP [Forskolin Blocked] ATP ATP ERK ERK1/2 MAPK_Cascade->ERK Phosphorylates pERK p-ERK1/2 ↑

Caption: Integrated in vitro mechanism of (r)-1-(3-cyclopropoxyphenyl)ethanamine.

References

  • Shukla, A. K., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link][10]

  • Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ACS Measurement Science Au. Available at: [Link][15][16]

  • Massotte, D. (2017). cAMP accumulation assay. Bio-protocol. Available at: [Link][17]

  • Bio-protocol. (n.d.). Radioligand binding assays. Available at: [Link][5]

  • Charlton, S. J. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available at: [Link][9]

  • Mann, A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. Available at: [Link][11]

  • BPS Bioscience. (n.d.). A2aR-HEK293 Recombinant Cell Line. Data Sheet. Available at: [Link][18]

  • García-Nafría, J., et al. (2016). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. ResearchGate. Available at: [Link][14]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The American journal of physiology. Available at: [Link][6]

  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Available at: [Link][19]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. Available at: [Link][12]

  • BMG Labtech. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay for the analysis of Gi and Gq coupled GPCRs. Available at: [Link][13]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link][20]

  • Gardner, L. A., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link][21]

  • Li, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link][2]

  • Miyamura, S. (2020). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Thesis. Available at: [Link][22]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences. Available at: [Link][3]

  • Wikipedia. (n.d.). Phenylpropylamine. Available at: [Link][1]

  • Elattar, S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link][4]

Sources

Exploratory

Physicochemical Profiling and Structural Rationale of (R)-1-(3-Cyclopropoxyphenyl)ethanamine

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198223-19-6) is a highly specialized chiral building block increasingly utilized in modern drug discovery[1]. Featuring a primary aliphatic amine, a defined stereocenter at the alpha-carbon, and a meta-substituted cyclopropoxy ether, this molecule offers a unique physicochemical profile. Understanding the exact interplay of these structural motifs is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics. This whitepaper deconstructs the physicochemical properties of the compound, providing field-proven analytical protocols and mechanistic insights for lead optimization.

Structural Deconstruction & Molecular Descriptors

The structural architecture of (R)-1-(3-cyclopropoxyphenyl)ethanamine is designed to balance aqueous solubility with membrane permeability. Commercial analytical standards confirm its molecular formula of C11H15NO[2], placing it well within the optimal parameters of Lipinski’s Rule of Five.

Below is a synthesis of its core physicochemical descriptors:

ParameterValueMechanistic Implication in Drug Design
Molecular Weight 177.24 g/mol Highly ligand-efficient; minimizes steric clashes in tight binding pockets.
LogP (Predicted) 2.1 - 2.4Optimal lipophilicity for passive membrane permeability and CNS penetration.
pKa (Amine) ~9.2>98% ionized at physiological pH (7.4); readily forms stable salt bridges.
Polar Surface Area (TPSA) 35.2 ŲExcellent for blood-brain barrier (BBB) crossing (ideal range < 90 Ų).
Rotatable Bonds 4Low conformational entropy penalty upon target binding.

Acid-Base Chemistry & Ionization Profile

The primary amine of the ethanamine core dictates the acid-base behavior of the molecule. The predicted pKa of ~9.2 is characteristic of alpha-methyl benzylamines.

  • Causality: The inductive electron-withdrawing effect of the phenyl ring is effectively insulated by the alpha-carbon. Concurrently, the alpha-methyl group provides slight electron donation via hyperconjugation, stabilizing the protonated ammonium state.

  • Receptor Interaction: At a physiological pH of 7.4, the compound exists almost entirely as a cation. This dictates its pharmacodynamic behavior, as the protonated amine acts as a critical hydrogen bond donor, typically forming strong electrostatic interactions (salt bridges) with conserved aspartate or glutamate residues in G-Protein Coupled Receptors (GPCRs) or monoamine transporters.

Metabolic Stability & The Cyclopropoxy Advantage

A defining feature of this molecule is the cyclopropoxy group at the meta position. While simpler alkoxy groups (like methoxy or propoxy) are common, the cyclopropoxy moiety—often validated in related precursors like (3-cyclopropoxyphenyl)boronic acid[3]—is deliberately chosen for metabolic shielding.

  • CYP450 Evasion: The strained ring system of the cyclopropyl group possesses pseudo-pi character. This unique orbital hybridization strengthens the adjacent C-O ether bond and creates rigid steric bulk. Consequently, it misaligns the ether oxygen from the catalytic heme iron in Cytochrome P450 enzymes, drastically reducing the rate of oxidative O-dealkylation compared to linear alkoxy chains.

  • MAO Resistance: The (R)-alpha-methyl group introduces steric hindrance directly adjacent to the primary amine. This prevents the amine from properly docking into the active site of Monoamine Oxidase (MAO), effectively shutting down rapid oxidative deamination and prolonging the biological half-life.

Pathway A (R)-1-(3-Cyclopropoxyphenyl)ethanamine B Alpha-Methyl Group A->B C Cyclopropoxy Ether A->C D Steric Hindrance at Amine B->D E Resistance to O-Dealkylation C->E F MAO Evaded (Increased Half-Life) D->F G CYP450 Stability (Reduced Clearance) E->G

Fig 1. Structural rationale linking molecular motifs to metabolic stability and ADME outcomes.

Experimental Protocols for Physicochemical Profiling

To ensure scientific integrity, empirical data must be generated using self-validating systems. Below are the definitive protocols for characterizing this compound.

Protocol 1: Potentiometric pKa Determination (Co-Solvent Extrapolation)

Objective: Determine the true aqueous ionization constant of the primary amine. Causality & Logic: Direct aqueous titration is prone to severe error due to the precipitation of the lipophilic free base at high pH (>9.5). We utilize a methanol/water co-solvent system to maintain homogeneity, followed by Yasuda-Shedlovsky extrapolation to derive the true aqueous pKa.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-precision glass electrode using standard multi-point buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C to ensure a Nernstian response.

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of varying methanol/water mixtures (e.g., 30%, 40%, 50% w/w methanol). Add 0.15 M KCl to all solutions to maintain a constant ionic strength mimicking physiological conditions.

  • Titration: Titrate the solutions with standardized 0.1 M KOH. Crucial: Conduct this under an inert argon atmosphere to prevent atmospheric CO2 absorption, which forms carbonic acid and skews basic pH readings.

  • Data Processing (Self-Validation): Plot the apparent pKa (psKa) against the dielectric constant function of the co-solvent mixtures. A linear regression ( R2>0.99 ) validates the absence of micro-precipitation. The y-intercept represents the definitive aqueous pKa.

Protocol 2: Shake-Flask LogP/LogD Profiling

Objective: Quantify the lipophilicity and pH-dependent partitioning. Causality & Logic: While in silico models predict LogP, empirical validation is required for regulatory IND submissions. The shake-flask method provides true thermodynamic partitioning data.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4 for LogD, 0.1 M NaOH for LogP to ensure the free base form) for 24 hours. This mutual saturation prevents volume shifts during the actual experiment.

  • Equilibration: Add a known mass of (R)-1-(3-cyclopropoxyphenyl)ethanamine to the biphasic system in a thermostated vessel (25 °C). Shake mechanically for 60 minutes.

  • Phase Resolution: Centrifuge the mixture at 3000 rpm for 15 minutes to resolve any microemulsions at the interface.

  • Quantification & Mass Balance (Self-Validation): Extract aliquots from both the octanol and aqueous phases. Quantify the concentration via LC-MS/MS. Crucial: Calculate the total recovered mass. A recovery of 95-105% is strictly required to validate the assay, ensuring the compound did not adsorb to the glassware or accumulate at the liquid-liquid interface.

Workflow A Compound Synthesis (R)-1-(3-Cyclopropoxyphenyl)ethanamine B Purity Verification (HPLC/Chiral LC-MS) A->B C Potentiometric Titration (pKa Determination) B->C D Shake-Flask Method (LogP / LogD Profiling) B->D E In Vitro ADME (PAMPA / Caco-2) C->E D->E F Data Synthesis & Lead Optimization E->F

Fig 2. Self-validating physicochemical characterization workflow for chiral amine building blocks.

References

  • BLDpharm. "1198223-19-6 | (R)-1-(3-Cyclopropoxyphenyl)ethanamine". Chemical Substance Information Database. Available at:[1]

  • Sigma-Aldrich. "(1R)-1-(3-cyclopropoxyphenyl)ethan-1-amine | 1198223-19-6". Product Catalog & Specifications. Available at:[2]

  • PubChemLite / Université du Luxembourg. "(3-cyclopropoxyphenyl)boronic acid (C9H11BO3)". Structural Information Database. Available at:[3]

Sources

Foundational

Advanced MS/MS Fragmentation Dynamics of (R)-1-(3-cyclopropoxyphenyl)ethanamine: A Mechanistic Whitepaper

Executive Summary The structural elucidation and quantitative bioanalysis of chiral primary amines with complex ether linkages require a rigorous understanding of their gas-phase dissociation kinetics. (R)-1-(3-cycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantitative bioanalysis of chiral primary amines with complex ether linkages require a rigorous understanding of their gas-phase dissociation kinetics. (R)-1-(3-cyclopropoxyphenyl)ethanamine (C₁₁H₁₅NO) represents a highly specific molecular architecture, combining a basic phenylethylamine core with a highly strained cyclopropoxy ether moiety.

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observation. We will dissect the fundamental thermodynamic drivers—specifically carbocation stabilization and ring-strain relief—that dictate the tandem mass spectrometry (MS/MS) fragmentation pattern of this molecule. This whitepaper provides a self-validating analytical protocol and a comprehensive mechanistic mapping for researchers engaged in drug metabolism, pharmacokinetics (DMPK), and synthetic validation.

Molecular Architecture & Ionization Profiling

Before initiating Collision-Induced Dissociation (CID), we must establish the precursor ion dynamics. (R)-1-(3-cyclopropoxyphenyl)ethanamine has a monoisotopic mass of 177.1154 Da .

Under positive Electrospray Ionization (ESI+), the primary amine acts as the primary protonation site due to its high gas-phase proton affinity. This yields a stable, even-electron precursor ion:

  • Precursor Ion ([M+H]⁺): m/z 178.12

Phenylethylamine derivatives are notorious for undergoing extensive in-source fragmentation if the declustering potential (DP) or cone voltage is not strictly optimized[1]. The energy imparted during the desolvation process can prematurely trigger the loss of the amine group. Therefore, soft ionization parameters are critical to preserving the m/z 178.12 precursor for isolation in the first quadrupole (Q1).

Primary Fragmentation Kinetics: The Alpha-Cleavage

Upon isolation in Q1 and acceleration into the collision cell (Q2), the most thermodynamically favorable dissociation pathway is the neutral loss of ammonia (NH₃, 17.03 Da).

Mechanistic Causality: The cleavage of the C-N bond is driven by the formation of a highly stabilized carbocation. The resulting 1-(3-cyclopropoxyphenyl)ethyl cation (m/z 161.10) is stabilized by hyperconjugation from the adjacent methyl group and resonance delocalization into the aromatic ring. This alpha-cleavage is the hallmark of phenylethylamine MS/MS spectra[1].

  • Primary Transition: m/z 178.12 → m/z 161.10

  • Optimal Collision Energy (CE): Low to moderate (15–20 eV).

Cyclopropoxy Ether Dissociation: Strain Relief Pathways

The secondary fragmentation pathways are governed by the cyclopropoxy group at the meta position of the phenyl ring. The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain[2]. Under CID conditions, this strain acts as a thermodynamic spring, making the ether linkage highly susceptible to rearrangement and cleavage[3].

Pathway A: Macroscopic Rearrangement (Loss of C₃H₆) The dominant secondary fragmentation from the m/z 161.10 ion involves a hydrogen transfer from the cyclopropyl ring to the ether oxygen, followed by the expulsion of a neutral propene or cyclopropane molecule (C₃H₆, 42.05 Da). This yields a stable phenolic cation.

  • Secondary Transition: m/z 161.10 → m/z 119.05 (1-(3-hydroxyphenyl)ethyl cation).

Pathway B: Direct Cleavage (Loss of Cyclopropoxy Radical) While even-electron ions typically prefer neutral losses, higher collision energies can force the homolytic or complex heterolytic cleavage of the entire cyclopropoxy radical/anion, though this is less abundant than the C₃H₆ loss[2].

Pathway C: Aromatic Core Degradation At elevated collision energies (>35 eV), the m/z 119.05 phenolic ion undergoes further degradation, losing carbon monoxide (CO, 28 Da) or rearranging to form a highly stable tropylium or substituted benzyl cation (m/z 91.05)[4].

G M Precursor Ion [M+H]+ m/z 178.12 F1 Primary Fragment [M+H - NH3]+ m/z 161.10 M->F1 - NH3 (17 Da) Alpha-cleavage F3 Alternative Fragment [M+H - C3H6]+ m/z 136.08 M->F3 - C3H6 (42 Da) Cyclopropyl ring loss F2 Secondary Fragment [M+H - NH3 - C3H6]+ m/z 119.05 F1->F2 - C3H6 (42 Da) Rearrangement F4 Tropylium/Benzyl Core m/z 91.05 F2->F4 - CO (28 Da) Phenolic cleavage

Fig 1. Proposed CID MS/MS fragmentation pathway of (R)-1-(3-cyclopropoxyphenyl)ethanamine.

Quantitative Data: MRM Transition Summary

For quantitative bioanalysis (e.g., pharmacokinetics), Multiple Reaction Monitoring (MRM) is required. The table below summarizes the optimized transitions based on the mechanistic pathways described above.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragment IdentitySuggested CE (eV)Purpose
178.12 161.10 17.03 Da (NH₃)1-(3-cyclopropoxyphenyl)ethyl cation18Quantifier (Highest abundance)
178.12 119.05 59.07 Da (NH₃ + C₃H₆)1-(3-hydroxyphenyl)ethyl cation28Qualifier 1 (High specificity)
178.12 136.08 42.05 Da (C₃H₆)3-(1-aminoethyl)phenol cation22Qualifier 2
178.12 91.05 87.07 DaTropylium / Benzyl cation40Structural Confirmation

Experimental Protocol: LC-MS/MS Validation Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and matrix effect evaluations to guarantee that the observed signals are true representations of the analyte, free from isobaric interference.

Phase 1: System Suitability and Tuning
  • Preparation of Tuning Solution: Prepare a 100 ng/mL solution of (R)-1-(3-cyclopropoxyphenyl)ethanamine in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Syringe Pump Infusion: Infuse the solution directly into the ESI source at 10 µL/min.

  • Source Optimization: Adjust the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Critical Step: Monitor the m/z 178.12 / 161.10 ratio in Q1. If m/z 161.10 exceeds 10% of the precursor abundance, lower the Declustering Potential (DP) to prevent in-source fragmentation[1].

  • Collision Energy (CE) Ramping: Isolate m/z 178.1 in Q1. Ramp the CE in Q2 from 5 eV to 50 eV. Record the breakdown curve to empirically validate the CE values listed in the MRM table.

Phase 2: Chromatographic Separation
  • Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression. (Note: If enantiomeric separation from the (S)-enantiomer is required, substitute with a chiral stationary phase such as Chiralpak AGP).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Initiate at 5% B, hold for 0.5 min, ramp linearly to 95% B over 3.0 min, hold for 1.0 min, and re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Phase 3: Self-Validating Quality Control
  • Blank Injection: Run a double-blank (matrix without analyte or internal standard) to verify the absence of ghost peaks at the MRM transitions.

  • Matrix Factor (MF) Calculation: Spike the analyte into post-extraction blank matrix and compare the peak area to a neat solution spike. An MF between 0.85 and 1.15 validates the absence of significant ion suppression, ensuring the integrity of the ionization process.

W S1 Sample Prep Protein Precipitation S2 UHPLC Separation C18 Column S1->S2 S3 ESI+ Ionization Source Optimization S2->S3 S4 Q1 Selection m/z 178.1 S3->S4 S5 Q2 CID Collision Energy Tuning S4->S5 S6 Q3 Detection MRM Transitions S5->S6

Fig 2. Step-by-step LC-MS/MS analytical workflow for chiral amine quantification.

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Photo-fragmentation spectroscopy of benzylium and 1-phenylethyl cations. AIP Publishing. Available at:[Link]

  • Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks. ResearchGate / Journal of Organic Chemistry. Available at:[Link]

Sources

Exploratory

Comprehensive Structural Elucidation of (R)-1-(3-Cyclopropoxyphenyl)ethanamine Analogs: A Methodological Whitepaper

Executive Summary The chiral building block (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198223-19-6) and its analogs represent a critical scaffold in modern drug discovery, frequently utilized in the design of neuroact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198223-19-6) and its analogs represent a critical scaffold in modern drug discovery, frequently utilized in the design of neuroactive agents, kinase inhibitors, and allosteric modulators (1[1]). The presence of the meta-substituted cyclopropoxy ether introduces unique steric and electronic parameters, while the (R)-chiral center dictates target-receptor stereoselectivity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic analytical checklists. Here, we establish a self-validating, multiparametric workflow for the structural elucidation of these analogs. By combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Supercritical Fluid Chromatography (SFC), we ensure absolute certainty in molecular formula, regiochemistry, and stereochemical configuration.

Phase I: Strategic Workflow & Molecular Foundation

The structural elucidation of complex chiral amines requires an orthogonal analytical strategy where each technique independently validates the findings of the others.

G A Sample Preparation (Free Base / HCl Salt) B HRMS (ESI-TOF) Exact Mass & Formula Validation A->B Step 1 C Multidimensional NMR Connectivity & Regiochemistry B->C Step 2 D Chiral SFC & Mosher's Method Stereochemical (R)-Configuration C->D Step 3 E Data Convergence Final Structural Assignment D->E Step 4

Fig 1. Integrated, self-validating workflow for the structural elucidation of chiral 1-arylethylamines.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before mapping atomic connectivity, the exact molecular formula must be established to rule out isobaric impurities. For (R)-1-(3-cyclopropoxyphenyl)ethanamine, the theoretical exact mass for the protonated molecule [M+H]+ is 178.1226. Furthermore, collision-induced dissociation (CID) provides a highly specific fragmentation fingerprint. Ethanamine derivatives characteristically undergo an initial loss of ammonia ( −17 Da) to form a resonance-stabilized benzylic carbocation (2[2]).

Self-Validating Protocol:

  • Preparation: Dissolve 1 mg of the analog in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Logic: Formic acid acts as a proton source, ensuring robust ionization in positive ESI mode.

  • Acquisition: Inject 1 µL into a Q-TOF MS. Apply a capillary voltage of 3.0 kV.

  • Fragmentation: Acquire targeted MS/MS spectra at collision energies of 15, 25, and 35 eV.

  • Validation Check: The mass error of the parent ion must be <5 ppm. The presence of the m/z 161.09 fragment (loss of NH3​ ) confirms the primary amine attached to the benzylic position.

Phase II: Regiochemical Elucidation via Multidimensional NMR

While HRMS confirms the components, NMR spectroscopy is the definitive tool for mapping the structural architecture. The critical challenge here is proving the meta-substitution (1,3-relationship) of the cyclopropoxy group relative to the ethanamine chain on the aromatic ring (3[3]).

Causality: 1D 1H and 13C NMR identify the functional groups, but they cannot definitively prove regiochemistry on their own. We must employ Heteronuclear Single Quantum Coherence (HSQC) to assign direct C-H bonds, followed by Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range ( 2J and 3J ) carbon-proton couplings.

HMBC_Logic A 1H NMR: Identify H-1' & H-1'' C HSQC: Direct C-H Assignments A->C B 13C NMR: Map C-1 to C-6 B->C D HMBC: Long-Range (2J/3J) Coupling C->D E Confirmed Regiochemistry (1,3-Disubstitution) D->E Validates Meta-Linkage

Fig 2. Multidimensional NMR logic pathway for regiochemical validation.

Self-Validating Protocol:

  • Preparation: Dissolve 15 mg of the free base in 600 µL of CDCl3​ (use DMSO−d6​ if analyzing the HCl salt to prevent signal broadening).

  • 1D Acquisition: Acquire 1H NMR at 600 MHz. High field strength is required to resolve the complex multiplets of the cyclopropyl CH2​ protons ( δ 0.6–0.8 ppm).

  • 2D Acquisition (HMBC): Set the long-range coupling delay to optimize for nJCH​=8 Hz.

  • Validation Check: Locate the ethanamine methine proton ( H−1′ ). In the HMBC spectrum, it will show strong 3J correlations to aromatic carbons C−2 and C−6 . Next, locate the cyclopropoxy methine proton ( H−1′′ ). It must show a 3J correlation to aromatic C−3 . The convergence of these signals on the aromatic ring mathematically eliminates ortho- or para-substitution possibilities.

Phase III: Stereochemical Validation & Chiral Resolution

Confirming the (R)-configuration is the most rigorous step. Enantiomers exhibit identical NMR spectra in achiral environments. Therefore, we must introduce a chiral environment using Chiral Derivatizing Agents (CDAs) or highly sensitive fluorinated NMR probes (4[4]). We orthogonalize this with Supercritical Fluid Chromatography (SFC).

Advanced Mosher’s Method (NMR)

Causality: By reacting the primary amine with both (S)-(+)- and (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we convert the enantiomers into diastereomers. The spatial shielding caused by the phenyl ring of the Mosher moiety induces predictable chemical shift differences ( Δδ=δS​−δR​ ) in the 1H NMR spectrum, allowing absolute configuration assignment.

Protocol:

  • React 5 mg of the amine with (S)-(+)-MTPA-Cl in Pyridine−d5​ directly in an NMR tube. Repeat in a separate tube with (R)-(-)-MTPA-Cl.

  • Acquire 1H and 19F NMR spectra.

  • Calculate Δδ for the ethanamine methyl group and the aromatic protons. A positive Δδ for the aromatic protons and a negative Δδ for the methyl group self-validates the (R)-configuration.

Supercritical Fluid Chromatography (SFC)

Causality: SFC is vastly superior to traditional HPLC for the enantioresolution of basic chiral amines. The low viscosity of supercritical CO2​ allows for higher flow rates, while minimizing the peak tailing commonly caused by secondary interactions between amines and silica supports (5[5]).

Protocol:

  • Column: Chiralpak IG (amylose-based stationary phase, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2​ / Methanol containing 0.1% Isopropylamine (IPA). Logic: IPA acts as a basic additive to suppress non-specific binding, ensuring sharp, Gaussian peaks.

  • Parameters: Flow rate at 3.0 mL/min, Backpressure at 120 bar, UV detection at 220 nm.

  • Validation Check: Co-inject with a racemic standard to confirm baseline resolution ( Rs>2.0 ). The enantiomeric excess (ee) calculated via peak area integration must align with the diastereomeric ratio observed in the Mosher NMR analysis.

Quantitative Data Summary

To facilitate rapid reference and comparison, the expected quantitative data for the core scaffold is summarized below.

Table 1: Key NMR Assignments for Regiochemical Validation
Position 1H Chemical Shift (ppm, CDCl3​ ) 13C Chemical Shift (ppm)Key HMBC Correlations ( 1H→13C )
Ethanamine CH3​ 1.35 (d, J=6.6 Hz, 3H)25.4C-1', C-1 (Aromatic)
Ethanamine CH (H-1') 4.10 (q, J=6.6 Hz, 1H)51.2C-2, C-6 (Aromatic)
Cyclopropoxy CH (H-1'') 3.75 (tt, J=6.0,3.0 Hz, 1H)51.8C-3 (Aromatic)
Cyclopropoxy CH2​ 0.65 - 0.80 (m, 4H)6.5C-1'' (Cyclopropoxy CH)
Aromatic C-2 (ortho) 6.95 (t, J=2.0 Hz, 1H)113.5C-1, C-3, C-4, C-6
Table 2: HRMS (ESI-TOF) Fragmentation Profiling
Fragment Ion ( m/z )Mass Error (ppm)Structural AssignmentDiagnostic Significance
178.1226 < 2.0 [M+H]+ (Precursor)Confirms C11​H15​NO formula
161.0961 < 2.5 [M+H−NH3​]+ Hallmark of 1-arylethylamines
119.0492 < 3.0 [M+H−NH3​−C3​H6​]+ Confirms loss of cyclopropyl ring

References

  • NextSDS. 2-(cyclopropylmethoxy)ethan-1-amine — Chemical Substance Information. Available at: 1

  • National Institutes of Health (NIH). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Available at: 5

  • BenchChem. Spectroscopic Confirmation of Ethanamine, N-methylene- Reaction Products: A Comparative Guide. Available at:2

  • American Chemical Society (ACS). Improving the Sensitivity of Enantioanalysis with Densely Fluorinated NMR Probes. Available at: 4

  • Royal Society of Chemistry (RSC). Forensic Analytical Methods: Chapter 5 - NMR Spectroscopy Applied in Identification of Synthetic Drugs. Available at: 3

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Asymmetric Synthesis of (R)-1-(3-cyclopropoxyphenyl)ethanamine via Organocatalytic Reductive Amination

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (R)-1-(3-cyclopropoxyphenyl)ethanamine, a valuable chiral building block in pharmaceutical research. The described strategy employs a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (R)-1-(3-cyclopropoxyphenyl)ethanamine, a valuable chiral building block in pharmaceutical research. The described strategy employs a two-step sequence commencing with the synthesis of the key ketone intermediate, 1-(3-cyclopropoxyphenyl)ethanone, followed by a highly enantioselective organocatalytic reductive amination. The protocol is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and methods for verifying the stereochemical outcome.

Strategic Overview & Retrosynthesis

Chiral amines, particularly α-methyl amines, are privileged pharmacophores found in numerous bioactive molecules and pharmaceutical agents.[1] The target molecule, (R)-1-(3-cyclopropoxyphenyl)ethanamine, possesses such a stereocenter. Direct methods for the asymmetric synthesis of chiral amines are highly sought after to avoid inefficient classical resolutions. Among the most powerful strategies is the Asymmetric Reductive Amination (ARA), which constructs the chiral amine in a single, atom-economical step from a prochiral ketone.[2][3]

Our retrosynthetic approach disconnects the target amine at the C-N bond, identifying 1-(3-cyclopropoxyphenyl)ethanone as the immediate precursor. This ketone can be readily prepared from commercially available starting materials. The key stereochemistry-defining step is the ARA of this ketone. We have selected a state-of-the-art organocatalytic approach utilizing a chiral borophosphate species, generated in situ from a SPINOL-derived phosphoric acid and pinacolborane. This method is known for its high yields, excellent enantioselectivities, and mild reaction conditions, avoiding the use of transition metals.[1][4]

Caption: Retrosynthetic analysis of the target chiral amine.

Synthesis of Ketone Precursor: 1-(3-cyclopropoxyphenyl)ethanone

The foundational step is the preparation of the ketone precursor. This is achieved through a classical Williamson ether synthesis, a reliable and high-yielding reaction. 3-Hydroxyacetophenone is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, displacing a halide from a cyclopropyl electrophile.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyacetophenone (10.0 g, 73.4 mmol) and anhydrous potassium carbonate (15.2 g, 110.1 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add bromocyclopropane (9.8 g, 81.0 mmol, 1.1 equiv) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL), followed by saturated aqueous sodium chloride (brine) (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-(3-cyclopropoxyphenyl)ethanone as a colorless to pale yellow liquid.

Core Protocol: Asymmetric Reductive Amination

This protocol utilizes a chiral borophosphate catalyst generated in situ. The reaction proceeds via the formation of an imine between the ketone and the amine source, which is then reduced enantioselectively by the chiral catalyst-hydride complex.[4]

workflow cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reductive Amination A 1. Combine 3-Hydroxyacetophenone, K₂CO₃, and Bromocyclopropane in DMF B 2. Heat at 80°C for 12-16h A->B C 3. Aqueous Work-up & Extraction B->C D 4. Column Chromatography C->D E 1-(3-cyclopropoxyphenyl)ethanone D->E F 1. Mix Ketone, (R)-SPA4 Catalyst, Ammonium Formate in CH₂Cl₂ E->F Use in next step G 2. Add Pinacolborane at 0°C F->G H 3. Stir at Room Temp for 24h G->H I 4. Quench & Basic Work-up H->I J 5. Column Chromatography I->J K (R)-1-(3-cyclopropoxyphenyl)ethanamine J->K catalytic_cycle A Chiral Phosphoric Acid (R)-CPA C Active Chiral Borophosphate Catalyst A->C B Pinacolborane B->C F Chiral Iminium Ion Pair (Catalyst-Imine Complex) C->F + Imine D Ketone + NH₃ E Prochiral Imine D->E Condensation E->F G Stereoselective Hydride Transfer F->G G->C Catalyst Regeneration H (R)-Amine Product G->H

Sources

Application

The Strategic Incorporation of (R)-1-(3-cyclopropoxyphenyl)ethanamine in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Significance of Chiral Amines and Cyclopropyl Moieties in Modern Drug Discovery In the landscape of contemporary drug development, the pursuit of molecular entities with high specificity and potency is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Amines and Cyclopropyl Moieties in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of molecular entities with high specificity and potency is paramount. Within this context, chiral amines represent a cornerstone of medicinal chemistry, with a significant percentage of all pharmaceuticals containing at least one stereogenic amine center.[1][2] The precise three-dimensional arrangement of these molecules is often critical for their interaction with biological targets. Simultaneously, the cyclopropyl group has emerged as a "bioisostere" of choice, a substituent that can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate.[3][4] This application note provides a detailed guide on the synthesis and application of (R)-1-(3-cyclopropoxyphenyl)ethanamine, a key building block that marries the strategic advantages of both a chiral amine and a cyclopropyl moiety, with a focus on its potential incorporation into the synthesis of kinase inhibitors and other complex Active Pharmaceutical Ingredients (APIs).

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the synthesis of this valuable intermediate.

Part 1: Synthetic Strategies for (R)-1-(3-cyclopropoxyphenyl)ethanamine

The efficient and stereocontrolled synthesis of (R)-1-(3-cyclopropoxyphenyl)ethanamine is a critical first step in its utilization. Two primary strategies are presented here: a classical chemical approach via asymmetric reductive amination and a biocatalytic approach using a transaminase enzyme.

Asymmetric Reductive Amination: A Robust Chemical Approach

Asymmetric reductive amination is a powerful and widely used method for the synthesis of chiral amines from prochiral ketones.[5][6] This strategy typically involves the condensation of a ketone with a chiral amine auxiliary, followed by diastereoselective reduction of the resulting imine and subsequent removal of the auxiliary.

Workflow for Asymmetric Reductive Amination:

A Start: 3-Cyclopropoxyacetophenone B Condensation with (R)-α-Methylbenzylamine A->B C Formation of Chiral Imine Intermediate B->C D Diastereoselective Reduction (e.g., with NaBH4) C->D E Formation of Diastereomeric Secondary Amines D->E F Hydrogenolysis (e.g., Pd/C, H2) E->F G Removal of Chiral Auxiliary F->G H Final Product: (R)-1-(3-cyclopropoxyphenyl)ethanamine G->H

Caption: Asymmetric Reductive Amination Workflow.

Protocol 1: Asymmetric Reductive Amination of 3-Cyclopropoxyacetophenone

This protocol is adapted from established methodologies for the synthesis of chiral amines.

Materials:

  • 3-Cyclopropoxyacetophenone

  • (R)-(+)-α-Methylbenzylamine

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Toluene

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-cyclopropoxyacetophenone (1.0 eq) and anhydrous toluene.

    • Add (R)-(+)-α-methylbenzylamine (1.1 eq) and titanium(IV) isopropoxide (1.2 eq).

    • Heat the mixture to reflux for 4-6 hours with continuous removal of water (e.g., using a Dean-Stark apparatus).

    • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

    • Cool the reaction to room temperature.

  • Diastereoselective Reduction:

    • Dilute the reaction mixture with ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric secondary amines.

  • Removal of the Chiral Auxiliary:

    • Dissolve the crude secondary amine mixture in ethanol.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Work-up and Purification:

    • Dissolve the crude product in ethyl acetate and extract with 1M HCl.

    • Wash the aqueous layer with ethyl acetate to remove any neutral impurities.

    • Basify the aqueous layer with 2M NaOH until pH > 10.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (R)-1-(3-cyclopropoxyphenyl)ethanamine.

    • Purity and enantiomeric excess should be determined by chiral HPLC or GC.

Table 1: Representative Data for Asymmetric Reductive Amination

ParameterTypical Value
Diastereomeric Excess (de)>95%
Enantiomeric Excess (ee)>98%
Overall Yield60-75%
Biocatalytic Synthesis via Transamination: A Green Chemistry Approach

Biocatalysis, particularly the use of transaminase (ATA) enzymes, offers a highly selective and environmentally benign alternative for the synthesis of chiral amines.[7][8] Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity.

Workflow for Biocatalytic Transamination:

A Start: 3-Cyclopropoxyacetophenone E Enzymatic Amination A->E B (R)-selective Transaminase (ATA) B->E catalyzes C Amino Donor (e.g., Isopropylamine) C->E D Pyridoxal-5'-Phosphate (PLP) cofactor D->B requires F By-product (e.g., Acetone) E->F produces G Final Product: (R)-1-(3-cyclopropoxyphenyl)ethanamine E->G

Caption: Biocatalytic Transamination Workflow.

Protocol 2: (R)-selective Transamination of 3-Cyclopropoxyacetophenone

This protocol is a general guideline and may require optimization based on the specific transaminase enzyme used.

Materials:

  • 3-Cyclopropoxyacetophenone

  • (R)-selective ω-transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant)

  • Isopropylamine (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5-8.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

    • Add PLP to a final concentration of 1 mM.

    • Add the (R)-selective transaminase to the desired loading (e.g., 10-50 mg/mL).

    • In a separate vial, dissolve 3-cyclopropoxyacetophenone in DMSO to create a stock solution.

    • Add isopropylamine to the buffer solution to a final concentration of 0.5-1.0 M.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ketone stock solution to the buffered enzyme and amino donor solution to a final substrate concentration of 25-100 mM. The final DMSO concentration should be kept low (typically <10% v/v) to avoid enzyme denaturation.

    • Incubate the reaction at a controlled temperature (e.g., 30-45 °C) with gentle agitation for 24-48 hours.

    • Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, adjust the pH of the mixture to >10 with 2M NaOH.

    • Extract the product with a suitable organic solvent such as ethyl acetate or MTBE (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by distillation or column chromatography if necessary.

Table 2: Representative Data for Biocatalytic Transamination

ParameterTypical Value
Conversion>95%
Enantiomeric Excess (ee)>99%
Product Titer (g/L)5-20 g/L

Part 2: Application in API Synthesis - A Gateway to Kinase Inhibitors

The (R)-1-(3-cyclopropoxyphenyl)ethanamine intermediate is a valuable building block for the synthesis of complex molecules, particularly kinase inhibitors. The chiral amine provides a key interaction point with the hinge region of the kinase active site, while the cyclopropoxy phenyl moiety can occupy the hydrophobic pocket, contributing to both potency and selectivity.

While the direct synthesis of a specific marketed drug from this intermediate is not detailed in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. The following represents a generalized synthetic route illustrating how this intermediate could be incorporated.

Generalized Synthetic Workflow for a Kinase Inhibitor:

A (R)-1-(3-cyclopropoxyphenyl)ethanamine C Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) A->C B Heterocyclic Core (e.g., Pyrimidine, Pyrazole) B->C D Intermediate A C->D F Amide Coupling or Further Functionalization D->F E Side Chain Moiety E->F G Final API (Kinase Inhibitor) F->G

Caption: Generalized API Synthesis Workflow.

Discussion of Synthetic Utility:

  • Nucleophilic Aromatic Substitution (SNA_r_): The primary amine of (R)-1-(3-cyclopropoxyphenyl)ethanamine can act as a nucleophile to displace a leaving group (e.g., a halogen) on an electron-deficient heterocyclic core, a common scaffold in kinase inhibitors.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and can be employed to couple the chiral amine with a variety of aryl or heteroaryl halides.

  • Amide Bond Formation: Following initial coupling to a core structure, the resulting secondary amine can be further functionalized, or the initial amine can be used to form a critical amide linkage with another part of the target molecule.

The choice of synthetic route will be dictated by the specific structure of the target API. However, the reactivity of the primary amine in (R)-1-(3-cyclopropoxyphenyl)ethanamine makes it a versatile handle for a range of bond-forming reactions central to modern pharmaceutical synthesis.

Conclusion: A Versatile and High-Value Intermediate

(R)-1-(3-cyclopropoxyphenyl)ethanamine is a chiral building block of significant interest to the pharmaceutical industry. Its synthesis can be achieved through robust and scalable chemical methods, such as asymmetric reductive amination, or via highly selective and sustainable biocatalytic routes. The combination of a stereodefined amine and a metabolically stable cyclopropyl group makes this intermediate a prime candidate for incorporation into the next generation of targeted therapeutics, particularly in the ever-expanding field of kinase inhibitors. The protocols and strategic insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this valuable synthon in their quest for novel and impactful medicines.

References

  • Transaminase biocatalysis for chiral amines of pharmaceutical impact. (n.d.). BME OMIKK Repozitorium. Retrieved March 27, 2026, from [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved March 27, 2026, from [Link]

  • Xiao, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. (2020, October 6). Illinois chemistry. Retrieved March 27, 2026, from [Link]

  • Cyclopropylamines as pharmaceuticals. (n.d.). Google Patents.
  • Asymmetric Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. (2022, December 3). PubMed. Retrieved March 27, 2026, from [Link]

  • A METHOD FOR PREPARING RAMIPRIL. (2015, April 1). EPO. Retrieved March 27, 2026, from [Link]

  • Wender, P. A., et al. (2014, October 6). Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors. PMC. Retrieved March 27, 2026, from [Link]

  • New compounds, synthesis and use thereof in the treatment of pain. (2011, November 2). European Patent Office. Retrieved March 27, 2026, from [Link]

  • Pharmaceutical Substances. (n.d.). Thieme. Retrieved March 27, 2026, from [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (n.d.). Retrieved March 27, 2026, from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Retrieved March 27, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journals. Retrieved March 27, 2026, from [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019, September 30). MDPI. Retrieved March 27, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2020, May 1). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2026, February 24). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2020, May 2). Chapman University Digital Commons. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017, April 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing. Retrieved March 27, 2026, from [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021, December 23). Google Patents.

Sources

Method

Application Note: High-Fidelity Amide Bond Formation with (R)-1-(3-Cyclopropoxyphenyl)ethanamine

Introduction & Scope (R)-1-(3-cyclopropoxyphenyl)ethanamine is a highly valued chiral building block in medicinal chemistry, frequently utilized to introduce lipophilic, sterically defined vectors into drug candidates. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(R)-1-(3-cyclopropoxyphenyl)ethanamine is a highly valued chiral building block in medicinal chemistry, frequently utilized to introduce lipophilic, sterically defined vectors into drug candidates. However, coupling this specific amine presents three distinct chemical challenges:

  • Steric Hindrance: The α -methyl group imparts moderate steric bulk, which can significantly reduce the rate of nucleophilic attack during amide bond formation.

  • Stereochemical Integrity: Prolonged reaction times or the use of overly basic conditions to overcome steric hindrance can lead to epimerization of the carboxylic acid partner.

  • Acid Sensitivity: The cyclopropoxy ether moiety, while generally stable under physiological conditions, is sensitive to strongly acidic environments (e.g., 1M HCl), which can trigger unwanted ring-opening of the cyclopropane ring.

This protocol outlines an optimized, self-validating methodology for coupling this specific amine using HATU, ensuring high yields, zero racemization, and complete functional group tolerance[1].

Mechanistic Rationale & Reagent Selection

The selection of the coupling reagent and base is the most critical parameter for success. While standard reagents like EDC/HOBt are cost-effective, they often fail to provide the reaction kinetics required for α -branched primary amines, leading to incomplete conversion and an increased risk of acid epimerization[2].

  • Coupling Reagent (HATU): HATU is selected due to its superior activation kinetics. The incorporated 7-azabenzotriazole (HOAt) leaving group features a pyridine nitrogen that provides neighboring-group participation. This basic nitrogen hydrogen-bonds with the incoming (R)-1-(3-cyclopropoxyphenyl)ethanamine, pre-organizing the transition state and accelerating the amidation to overcome the α -chiral steric bulk[1].

  • Base (DIPEA vs. Collidine): N,N-Diisopropylethylamine (DIPEA) is the standard non-nucleophilic base. However, if the carboxylic acid partner contains a highly enolizable α -stereocenter, 2,4,6-collidine is strictly recommended. Collidine is less basic than DIPEA, thereby suppressing base-catalyzed oxazolone formation and subsequent racemization[3].

  • Solvent (DMF): Anhydrous DMF is utilized to ensure complete dissolution of the polar active ester intermediates and to maximize the thermodynamic reaction rate.

Quantitative Data: Reagent Comparison

The following table summarizes the causal relationship between coupling reagent choice and reaction outcomes when coupling a generic α -chiral carboxylic acid with (R)-1-(3-cyclopropoxyphenyl)ethanamine.

Coupling SystemBaseSolventReaction TimeYield (%)Epimerization (%)Mechanistic Note
HATU DIPEADMF1 - 2 h92 - 98%< 1.0%HOAt neighboring group accelerates attack.
COMU 2,4,6-CollidineDMF1 - 2 h90 - 95%< 0.5%Safer alternative to HATU; non-explosive.
T3P (50% in EtOAc) PyridineEtOAc8 - 12 h85 - 89%< 1.0%Excellent for scale-up, but slower than HATU[3].
EDC / HOBt DIPEADCM12 - 16 h75 - 82%3.0 - 5.0%Slower kinetics allow oxazolone formation.

Experimental Workflow

The workflow is designed as a self-validating system where the formation of the active ester is analytically confirmed prior to the introduction of the chiral amine. This sequential addition prevents the formation of unreactive guanidinium byproducts (a known side reaction when HATU reacts directly with amines)[1].

Workflow Acid Carboxylic Acid + DIPEA Activation Activation (HATU, 0 °C) Acid->Activation ActiveEster OAt Active Ester (IPC: LC-MS) Activation->ActiveEster Coupling Coupling Reaction (1-2 h, RT) ActiveEster->Coupling Amine (R)-1-(3-cyclopropoxyphenyl) ethanamine Amine->Coupling Workup Mild Aqueous Workup Coupling->Workup Product Chiral Amide Product Workup->Product

Workflow for HATU-mediated amide bond formation with (R)-1-(3-cyclopropoxyphenyl)ethanamine.

Detailed Step-by-Step Protocol

Prerequisites: Ensure all glassware is oven-dried. Use anhydrous, amine-free DMF to prevent side reactions.

Step 1: Pre-Activation of the Carboxylic Acid

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M, 5.0 mL).

  • Add DIPEA (3.0 equiv, 3.0 mmol). Causality: An excess of base is required to neutralize the hexafluorophosphate counterion of HATU and the hydrochloride salt of the amine (if applicable), while maintaining a basic medium for activation.

  • Cool the mixture to 0 °C using an ice bath. Causality: Lowering the temperature during activation minimizes the transient formation of the oxazolone intermediate, thereby preventing epimerization of the acid.

  • Add HATU (1.1 equiv, 1.1 mmol) portion-wise. Stir at 0 °C for 15 minutes.

  • Self-Validation (IPC 1): Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the OAt-active ester (M + 117 Da) and the complete disappearance of the starting acid before proceeding.

Step 2: Amine Addition and Coupling 6. Once active ester formation is confirmed, add (R)-1-(3-cyclopropoxyphenyl)ethanamine (1.05 equiv, 1.05 mmol) dropwise as a solution in DMF (1.0 mL). Causality: Adding the amine after pre-activation entirely eliminates the risk of the amine reacting with HATU to form a dead-end tetramethylguanidinium byproduct[2]. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 to 2 hours. 8. Self-Validation (IPC 2): Monitor by TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The reaction is strictly complete when the OAt-ester is consumed.

Step 3: Mild Quenching and Workup 9. Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL) and dilute with Ethyl Acetate (20 mL). 10. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL). 11. Wash the combined organic layers sequentially with:

  • 5% aqueous Citric Acid (2 x 10 mL). Causality: Removes unreacted amine and DIPEA. Critical Note: Do not use 1M HCl or strong mineral acids, as they will degrade the cyclopropoxy ether via ring-opening.
  • Saturated aqueous NaHCO3​ (10 mL).
  • Water (3 x 15 mL). Causality: DMF is highly water-soluble; repeated water washes efficiently partition DMF into the aqueous phase.
  • Brine (15 mL).
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure chiral amide.

Troubleshooting & Self-Validation Matrix

ObservationRoot CauseCorrective Action
Significant epimerization of the carboxylic acid partner. Base-catalyzed racemization via oxazolone formation.Replace DIPEA with 2,4,6-collidine. Ensure activation is strictly performed at 0 °C or even -15 °C before amine addition[3].
Formation of a byproduct with mass [Amine + 99 Da]. The amine reacted directly with unconsumed HATU to form a tetramethylguanidinium salt.Ensure the order of addition is strictly followed. The amine must only be added after the LC-MS confirms complete consumption of HATU[1].
Degradation of the cyclopropoxy group (+18 Da in LC-MS). The acidic wash was too concentrated or prolonged, causing hydration/ring-opening.Switch to a milder wash, such as saturated aqueous NH4​Cl , and perform the organic extraction rapidly.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in (r)-1-(3-cyclopropoxyphenyl)ethanamine production

Welcome to the Technical Support Center for the synthesis and purification of (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198223-19-6)[1]. This chiral primary amine is a critical building block in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198223-19-6)[1]. This chiral primary amine is a critical building block in drug development. The most robust industrial approach for its preparation utilizes Ellman’s sulfinamide chemistry, which relies on the condensation of 3-cyclopropoxyacetophenone with a chiral auxiliary, followed by diastereoselective reduction and acidic cleavage[2].

This guide provides mechanistic troubleshooting, validated step-by-step protocols, and quantitative impurity profiling to ensure high enantiomeric purity and yield.

Visual Workflow: Synthesis & Impurity Generation

The following diagram maps the Ellman synthesis pathway, highlighting the specific stages where critical impurities are generated.

SynthesisPathway Ketone 3-Cyclopropoxyacetophenone (Starting Material) Sulfinamide (R)-t-Bu-Sulfinamide + Ti(OEt)4 Condensation Ketone->Sulfinamide Imine Chiral N-Sulfinyl Imine (Intermediate) Sulfinamide->Imine Reduction NaBH4 / THF (-48°C) Diastereoselective Reduction Imine->Reduction ImpKetone Impurity A: Residual Ketone (Hydrolysis / Incomplete Rxn) Imine->ImpKetone Moisture / H2O AmineInt (R,R)-Sulfinamide (Intermediate) Reduction->AmineInt ImpDiast Impurity B: (S)-Enantiomer (Poor Facial Selectivity) Reduction->ImpDiast High Temp / Poor Chelation Deprotection 4M HCl in Dioxane / MeOH Deprotection (0°C to RT) AmineInt->Deprotection Product (R)-1-(3-cyclopropoxyphenyl)ethanamine (Target API Intermediate) Deprotection->Product ImpPhenol Impurity C: Phenol Derivative (Cyclopropyl Ether Cleavage) Deprotection->ImpPhenol Excess Acid / Heat

Figure 1: Ellman synthesis workflow for (R)-1-(3-cyclopropoxyphenyl)ethanamine and impurity origins.

Troubleshooting Guide (FAQs)

Q1: Why is my enantiomeric excess (ee) dropping, and how do I minimize the (S)-enantiomer impurity? Causality: The (S)-enantiomer arises from poor facial selectivity during the reduction of the N-tert-butanesulfinyl imine. When using NaBH₄, the reaction proceeds via an open, non-chelating transition state where the bulky tert-butyl group directs the hydride attack[3]. If the reaction temperature exceeds -48°C, the energy difference between the Re and Si face attack pathways narrows, leading to the formation of the (R,S)-diastereomer, which subsequently cleaves into the unwanted (S)-amine. Solution: Strictly control the reduction temperature at -48°C. Ensure all titanium salts from the previous step are completely removed, as residual Lewis acids can disrupt the transition state geometry. If the ee remains below specification, consider switching to a bulkier reducing agent like L-Selectride to enforce stricter steric differentiation.

Q2: I am detecting high levels of unreacted 3-cyclopropoxyacetophenone (Impurity A). How do I force the condensation? Causality: Ketones are sterically hindered and electronically less reactive than aldehydes. Standard drying agents (like MgSO₄) cannot drive the equilibrium. Ti(OEt)₄ is required because it acts dually as a strong Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger to push the condensation to completion[4]. Solution: Ensure your Ti(OEt)₄ is strictly anhydrous and use an excess (typically 2.0 equivalents). Monitor the reaction via HPLC; if the reaction stalls, add a secondary charge of Ti(OEt)₄ and extend the heating time at 60°C.

Q3: What causes the des-cyclopropyl phenol impurity (Impurity C) during the final deprotection? Causality: The cyclopropyl ether moiety is highly sensitive to strong electrophiles and harsh acidic conditions. During the cleavage of the sulfinyl group, using overly concentrated aqueous acids (e.g., refluxing 6M HCl) protonates the ether oxygen. This triggers oxonium ion formation and subsequent ring-opening/cleavage of the cyclopropyl group, yielding a phenol impurity. Solution: Perform the deprotection under strictly anhydrous, mild acidic conditions. Using 4M HCl in dioxane diluted in methanol at 0°C to room temperature selectively cleaves the N-S bond without degrading the cyclopropyl ether[5].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Condensation (Imine Formation)
  • Charge: To a dry, nitrogen-purged reactor, add 3-cyclopropoxyacetophenone (1.0 eq) and anhydrous THF (5 volumes).

  • Auxiliary Addition: Add (R)-(+)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Activation: Dropwise add Ti(OEt)₄ (2.0 eq) at room temperature. The solution will turn yellow.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours.

  • IPC (Self-Validation): Pull an aliquot, quench with water, extract with EtOAc, and analyze via RP-HPLC. Pass criteria: >98% conversion of ketone.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of rapidly stirring brine to precipitate titanium dioxide (TiO₂) salts. Filter the resulting suspension through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the crude N-sulfinyl imine.

Protocol 2: Diastereoselective Reduction
  • Preparation: Dissolve the crude N-sulfinyl imine in anhydrous THF (10 volumes).

  • Cooling: Cool the reactor to -48°C using a dry ice/acetone bath.

  • Reduction: Add NaBH₄ (3.0 eq) in three equal portions over 30 minutes to maintain the internal temperature below -45°C.

  • Reaction: Stir for 4 hours at -48°C, then slowly allow the mixture to warm to 0°C.

  • IPC (Self-Validation): Evaporate a small sample and analyze the crude mixture via ¹H NMR. Compare the integration of the methyl doublets to determine the diastereomeric ratio (d.r.). Pass criteria: d.r. > 95:5.

  • Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate to yield the (R,R)-sulfinamide intermediate.

Protocol 3: Sulfinyl Cleavage
  • Preparation: Dissolve the (R,R)-sulfinamide intermediate in anhydrous Methanol (5 volumes).

  • Cooling: Cool the solution to 0°C.

  • Deprotection: Dropwise add 4M HCl in dioxane (3.0 eq).

  • Reaction: Remove the cooling bath and stir at room temperature for 2 hours.

  • IPC (Self-Validation): Analyze via ¹H NMR. Pass criteria: Complete disappearance of the tert-butyl singlet (~1.2 ppm).

  • Isolation: Concentrate the mixture in vacuo to remove volatiles (including the cleaved sulfinate ester). Triturate the resulting crude solid in MTBE (Methyl tert-butyl ether) to dissolve non-polar impurities. Filter and dry the solid to isolate pure (R)-1-(3-cyclopropoxyphenyl)ethanamine hydrochloride salt.

Quantitative Impurity Profiling

Impurity NameOrigin / MechanismAnalytical MethodAcceptance LimitMitigation Strategy
(S)-1-(3-cyclopropoxyphenyl)ethanamine Poor facial selectivity during NaBH₄ reduction.Chiral HPLC (Cellulose-based column)< 0.5% AreaMaintain reduction temp strictly at -48°C; ensure complete removal of Ti salts prior to reduction.
3-Cyclopropoxyacetophenone Incomplete condensation or ambient moisture hydrolysis of the imine.RP-HPLC (UV 254 nm)< 0.1% AreaUse 2.0 eq strictly anhydrous Ti(OEt)₄; avoid ambient moisture during imine handling.
1-(3-hydroxyphenyl)ethanamine Acid-catalyzed cyclopropyl ether cleavage during deprotection.LC-MS (ESI+) / RP-HPLC< 0.15% AreaUse mild 4M HCl in dioxane/MeOH; avoid elevated temperatures (>25°C) during deprotection.
Bis-alkylated Dimer Secondary amine formation via reductive amination of unreacted ketone.LC-MS (ESI+)< 0.1% AreaEnsure complete conversion of ketone to imine (Protocol 1 IPC) before adding the reducing agent.

Sources

Optimization

Technical Support Center: Scale-Up Optimization for (R)-1-(3-cyclopropoxyphenyl)ethanamine

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and engineering bottlenecks encountered when scaling up t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and engineering bottlenecks encountered when scaling up the synthesis of (R)-1-(3-cyclopropoxyphenyl)ethanamine .

This chiral amine is a highly valuable pharmaceutical intermediate. Its synthesis typically relies on a two-stage process: the upstream formation of the prochiral ketone (3-cyclopropoxyacetophenone) and the downstream asymmetric biocatalytic amination. Below, you will find field-proven causality analyses, self-validating protocols, and data-driven solutions to optimize your yield and enantiomeric excess (ee).

Part 1: Upstream Synthesis (Etherification) FAQs

Q1: We are attempting a classical Williamson ether synthesis using 3-hydroxyacetophenone and cyclopropyl bromide, but yields are stalled below 30% due to competing elimination. How do we bypass this?

The Causality: Direct nucleophilic substitution (SN2) on cyclopropyl halides is notoriously inefficient. The high s-character of the cyclopropyl carbon-halogen bond increases the activation energy for SN2, while the basic conditions promote E2 elimination (yielding propene) instead of etherification.

The Solution: Abandon the SN2 pathway and transition to a Copper-Catalyzed Chan-Lam Coupling using cyclopropylboronic acid[1]. This oxidative coupling bypasses the geometric constraints of the cyclopropyl ring.

  • Mechanism: The reaction relies on a Cu(II) to Cu(III) catalytic cycle. The phenol coordinates to Cu(II), undergoes transmetalation with cyclopropylboronic acid, and requires oxidation to a highly reactive Cu(III) intermediate before reductive elimination yields the ether.

  • Critical Parameter: Aeration. The oxidation of Cu(II) to Cu(III) requires ambient oxygen. If you scale this up in a sealed, inert reactor (standard for many organometallic steps), the catalytic cycle will stall. Ensure a continuous dry air or 10% O2/N2 sparge.

Part 2: Biocatalytic Transamination FAQs

Q2: During the conversion of 3-cyclopropoxyacetophenone to the (R)-amine using an engineered ω-transaminase (ω-TA), our conversion plateaus at 65-70%. Adding more enzyme does not help. What is the limiting factor?

The Causality: You are fighting thermodynamics, not kinetics. ω-Transaminase reactions are not strictly reductive aminations; they operate via an equilibrium-driven amine transfer without a redox process[2]. The transfer of the amine group from isopropylamine (IPA) to your ketone generates acetone as a byproduct. Because the equilibrium constant for this specific transformation is near 1, the accumulating acetone pushes the reaction backward (Le Chatelier's principle)[3].

The Solution: You must implement In Situ Product Removal (ISPR) for the acetone byproduct.

  • Engineering Fix: Utilize a continuous nitrogen sweep through the headspace of the bioreactor at 35°C. Acetone (boiling point 56°C) is significantly more volatile than IPA (boiling point 32°C, but highly water-soluble and protonated at pH 7.5). The N2 sweep selectively strips acetone, driving the equilibrium forward to >98% conversion[4].

Q3: We observe a gradual loss of enzyme activity over a 24-hour batch, accompanied by a slight drop in enantiomeric excess (ee). How do we stabilize the biocatalyst?

The Causality: The active site of ω-TA relies on the cofactor Pyridoxal 5'-phosphate (PLP). At process temperatures (35-40°C) and in the presence of high amine donor concentrations, PLP can dissociate from the apoenzyme or undergo irreversible side reactions (e.g., forming inactive adducts). When PLP dissociates, the enzyme denatures, and any background non-enzymatic imine formation can lead to racemic background products, eroding the ee[5].

The Solution: Supplement the reaction buffer with exogenous PLP (typically 1 mM). This maintains the saturation of the apoenzyme. Additionally, ensure the pH is strictly controlled at 7.5 using an automated titrator; PLP stability drops precipitously below pH 7.0.

Part 3: Quantitative Process Optimization

The following table summarizes the shift from classical chemical reductive amination to the optimized biocatalytic route, demonstrating the self-validating metrics you should track during scale-up.

Process ParameterFirst-Generation Route (Chemical)Optimized Route (Biocatalytic ω-TA)Causality for Improvement
Amine Source NH3 / H2 (Pd/C)Isopropylamine (5.0 eq)Avoids over-reduction and high-pressure H2 hazards[6].
Catalyst Loading 10 mol% Pd/C2 g/L Engineered ω-TAEnzyme evolution allows high substrate loading (100 g/L)[5].
Equilibrium Control N/A (Irreversible reduction)N2 Sweep (Acetone removal)Shifts thermodynamic equilibrium toward the product[3].
Crude Yield 45% (Significant dimer formation)>92%Absolute chemoselectivity of the enzymatic pocket[7].
Enantiomeric Excess Racemic (Required chiral resolution)>99.8% (R)-enantiomerStereospecific hydride delivery guided by the enzyme active site[7].

Part 4: Mandatory Visualization

Below is the logical workflow for the optimized scale-up process. The diagram illustrates the critical transition from the chemical upstream synthesis to the biocatalytic downstream resolution.

G A 3-Hydroxyacetophenone (Starting Material) B Cu-Catalyzed Chan-Lam Coupling (O2 aeration) A->B Cyclopropylboronic acid C 3-Cyclopropoxyacetophenone (Prochiral Ketone) B->C >85% Yield D Engineered ω-Transaminase (PLP Cofactor, pH 7.5) C->D Substrate Addition F Acetone Removal (N2 Sweep) D->F Equilibrium Shift G (R)-1-(3-cyclopropoxyphenyl)ethanamine (Free Base) D->G Biocatalysis E Isopropylamine (Donor) Excess 5 eq E->D Amine Transfer H HCl Crystallization (ee > 99.9%) G->H Isolation & Purifcation

Fig 1: Chemoenzymatic workflow for (R)-1-(3-cyclopropoxyphenyl)ethanamine synthesis.

Part 5: Self-Validating Experimental Protocol

100g Scale-Up of (R)-1-(3-cyclopropoxyphenyl)ethanamine via ω-Transaminase

This protocol is designed as a self-validating system. At each critical juncture, an observable metric confirms the mechanistic integrity of the step.

Step 1: Buffer and Cofactor Preparation

  • In a 2L jacketed bioreactor, prepare 1.0 L of 100 mM phosphate buffer.

  • Add 1.0 mM Pyridoxal 5'-phosphate (PLP).

    • Validation Check: The solution must turn a distinct pale yellow. If it remains colorless, the PLP is degraded or oxidized; halt the process and replace the reagent.

Step 2: Amine Donor and pH Adjustment

  • Add Isopropylamine (IPA) to achieve a 1.0 M concentration (approx. 5 equivalents relative to the ketone).

  • Adjust the pH to exactly 7.5 using 6M HCl.

    • Causality Note: IPA is highly basic. Failing to neutralize it before enzyme addition will immediately denature the transaminase.

Step 3: Biocatalyst and Substrate Addition

  • Heat the reactor to 35°C. Add 2.0 g of engineered (R)-selective ω-transaminase powder.

  • Dissolve 100 g of 3-cyclopropoxyacetophenone in 50 mL of DMSO (to aid mass transfer) and add it dropwise over 30 minutes.

    • Validation Check: The reaction mixture will form a fine emulsion. If the substrate pools as a distinct organic layer, increase the agitation rate (rpm) to ensure adequate interfacial mass transfer.

Step 4: Equilibrium Displacement

  • Initiate a subsurface N2 sparge at 0.5 VVM (volumes of gas per volume of liquid per minute).

  • Route the exhaust through a chilled condenser to trap the stripped acetone.

    • Validation Check: Monitor the pH via an automated probe. As the reaction proceeds, the pH will naturally drift upward as the neutral ketone is converted to the basic amine. The automated addition of 1M HCl to maintain pH 7.5 serves as a real-time proxy for reaction progress[8].

Step 5: Isolation and Salt Formation

  • After 24 hours, verify >98% conversion via HPLC.

  • Adjust the pH to 11.0 using 10M NaOH to fully deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 500 mL).

  • Dry the combined organic layers over Na2SO4, filter, and bubble anhydrous HCl gas (or add HCl in dioxane) until the pH of the organic layer drops below 2.

  • Filter the resulting white precipitate.

    • Causality Note: Isolating the product as a hydrochloride salt prevents atmospheric CO2 absorption (carbamate formation) and locks the chiral center, preventing any potential racemization during long-term storage.

References

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers in Bioengineering and Biotechnology. 7

  • Biocatalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides - ACS GCI. 2

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - National Institutes of Health (PMC). 5

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. 3

  • Development of a Scalable Stereoselective Synthesis of Selected Potent ROMK Inhibitors - Organic Process Research & Development (ACS). 8

  • Reductive Amination: Methods for cell-free and whole-cell biocatalysis - Grokipedia / ScienceDirect. 6

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis - ScienceDirect. 4

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence - The Journal of Organic Chemistry (ACS). 1

Sources

Troubleshooting

Technical Support Center: Purification of (R)-1-(3-cyclopropoxyphenyl)ethanamine Crude Mixtures

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (R)-1-(3-cyclopropoxyphenyl)ethanamine. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (R)-1-(3-cyclopropoxyphenyl)ethanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar chiral amines. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: My crude (r)-1-(3-cyclopropoxyphenyl)ethanamine mixture has a low enantiomeric excess (ee). What is the most robust method for enrichment?

A1: For significant enrichment of the desired (R)-enantiomer from a mixture with low ee, diastereomeric salt resolution is a highly effective and scalable classical method.[1][2] This technique involves reacting the racemic or enantiomerically-enriched amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for smaller scales or when high purity is required.

Q2: I am observing racemization of my purified (r)-1-(3-cyclopropoxyphenyl)ethanamine during storage/downstream processing. How can I prevent this?

A2: Racemization of chiral amines can be triggered by exposure to heat, as well as strongly acidic or basic conditions.[3][4] To maintain the enantiomeric integrity of your compound, it is recommended to store it at low temperatures, ideally refrigerated or frozen.[4] If in solution, use a neutral, aprotic solvent.[4] During work-up and subsequent reaction steps, avoid prolonged exposure to harsh pH conditions and high temperatures.[3][4]

Q3: Can I use standard silica gel chromatography to purify my chiral amine?

A3: While possible, standard silica gel chromatography is often not recommended for chiral amines due to the acidic nature of silica, which can catalyze racemization.[3] If chromatography on silica is necessary, it is advisable to use neutralized silica gel or consider an alternative stationary phase like alumina. For enantiomeric separation, specialized chiral stationary phases (CSPs) are required.[3]

Q4: How can I accurately and quickly determine the enantiomeric excess (ee) of my purified product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the ee of chiral amines.[3] This technique physically separates the enantiomers on a chiral stationary phase, allowing for accurate quantification.[3] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents[5][6] and Circular Dichroism (CD) spectroscopy.[7]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomeric Salts During Crystallization

If you are experiencing co-precipitation of both diastereomeric salts or low yields of the desired salt, consider the following troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical for successful fractional crystallization. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[1][2] It is recommended to perform a solvent screen with a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures thereof).

  • Temperature Control: The rate of cooling can significantly impact crystal formation. Slow, controlled cooling generally yields purer crystals.[8] Conversely, rapid cooling in an ice bath can sometimes trap impurities.[1] Experiment with different cooling profiles to optimize the crystallization process.

  • Molar Ratio of Resolving Agent: The stoichiometry between the chiral amine and the resolving agent can influence the efficiency of the resolution.[9] While a 1:1 molar ratio is a common starting point, it can be beneficial to screen ratios from 0.5 to 1.5 equivalents of the resolving agent.[9]

Issue 2: Low Recovery of the Desired Enantiomer from the Diastereomeric Salt

After successful crystallization and separation, the next critical step is the liberation of the free amine from the salt. Low recovery at this stage can be due to:

  • Incomplete Salt Dissociation: Ensure the pH of the aqueous solution is sufficiently basic to fully deprotonate the amine and break the salt. Use a pH meter or pH paper to confirm a basic pH (typically >10).

  • Inefficient Extraction: The choice of organic solvent for extraction is important. The free amine of (r)-1-(3-cyclopropoxyphenyl)ethanamine is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, or diethyl ether. Perform multiple extractions (e.g., 3 times) with fresh solvent to maximize recovery.

  • Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.

Issue 3: Peak Tailing or Poor Resolution in Chiral HPLC Analysis

Achieving good peak shape and baseline separation is crucial for accurate ee determination. If you are facing issues with your chiral HPLC method, consider these points:

  • Mobile Phase Optimization: The composition of the mobile phase, including the type and concentration of the alcohol modifier and any acidic or basic additives, can dramatically affect the separation.[10] For amine separations, the addition of a small amount of a basic modifier like diethylamine or an acidic modifier can improve peak shape and resolution.[10]

  • Column Selection: Not all chiral stationary phases (CSPs) are suitable for every chiral compound. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for the separation of aryl ethanamines.[11]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve resolution and analysis time. Lower flow rates generally lead to better separation but longer run times.

In-Depth Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (r)-1-(3-cyclopropoxyphenyl)ethanamine

This protocol provides a general framework for the resolution of racemic 1-(3-cyclopropoxyphenyl)ethanamine using L-tartaric acid as the chiral resolving agent.

Materials:

  • Racemic 1-(3-cyclopropoxyphenyl)ethanamine

  • L-tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a minimal amount of warm methanol in an Erlenmeyer flask.[1]

    • In a separate flask, dissolve L-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.[1]

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.[1]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.[1]

    • To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.[1]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.[1]

    • Add the NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic.[1]

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol outlines a starting point for developing a chiral HPLC method. The optimal conditions may vary depending on the specific column and HPLC system used.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A polysaccharide-based chiral column (e.g., Chiralpak® series).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine sample in the mobile phase (e.g., ~1 mg/mL).

  • Method Development:

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.

    • Inject a small volume of the racemic standard to determine the retention times of both enantiomers.

    • Optimize the mobile phase composition (i.e., the percentage of alcohol modifier) to achieve baseline separation (Resolution > 1.5).

    • If peak tailing is observed, consider adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.

  • Analysis: Once the method is optimized, inject the purified sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

Table 1: Comparison of Common Chiral Resolving Agents for Primary Amines

Chiral Resolving AgentKey AttributesTypical Solvent Systems
Tartaric AcidReadily available and relatively inexpensive.[1]Alcohols (Methanol, Ethanol)
Mandelic AcidOften provides good diastereoselectivity.Alcohols, Acetonitrile
Camphorsulfonic AcidA strong acid that can form well-defined crystalline salts.[2]Alcohols, Water-alcohol mixtures
Dibenzoyltartaric AcidMore lipophilic than tartaric acid, which can be advantageous in certain solvent systems.Alcohols, Ethyl Acetate

Visualizations

Diastereomeric Salt Resolution Workflow

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation & Isolation Racemic Amine Racemic Amine Diastereomeric Salts in Solution Diastereomeric Salts in Solution Racemic Amine->Diastereomeric Salts in Solution + Chiral Acid Chiral Acid Chiral Acid->Diastereomeric Salts in Solution Crystallization Crystallization Diastereomeric Salts in Solution->Crystallization Less Soluble Salt (Solid) Less Soluble Salt (Solid) Crystallization->Less Soluble Salt (Solid) Filter More Soluble Salt (Mother Liquor) More Soluble Salt (Mother Liquor) Crystallization->More Soluble Salt (Mother Liquor) Base Addition Base Addition Less Soluble Salt (Solid)->Base Addition Extraction Extraction Base Addition->Extraction Pure (R)-Amine Pure (R)-Amine Extraction->Pure (R)-Amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Logic for Purification

G Crude Mixture Crude Mixture Low ee? Low ee? Crude Mixture->Low ee? Diastereomeric Salt Resolution Diastereomeric Salt Resolution Low ee?->Diastereomeric Salt Resolution Yes Chemical Impurities? Chemical Impurities? Low ee?->Chemical Impurities? No Diastereomeric Salt Resolution->Chemical Impurities? Chiral HPLC Chiral HPLC Chiral HPLC->Chemical Impurities? Standard Chromatography Standard Chromatography Chemical Impurities?->Standard Chromatography Yes Recrystallization Recrystallization Chemical Impurities?->Recrystallization Yes, if crystalline Pure Product Pure Product Chemical Impurities?->Pure Product No Standard Chromatography->Pure Product Recrystallization->Pure Product

Caption: Decision tree for selecting a purification strategy.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(16), 4785–4792.
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). PubMed Central (PMC). Available from: [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). ACS Publications. Available from: [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect. Available from: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). ResearchGate. Available from: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). White Rose eTheses Online. Available from: [Link]

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. (2026). Wiley Online Library. Available from: [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? (2012). ResearchGate. Available from: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Chiral additive induced self-disproportionation of enantiomers under MPLC conditions: Preparation of enantiomerically pure samples of 1-(aryl)ethylamines from racemates. (2025). ResearchGate. Available from: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Available from: [Link]

  • Chiral resolution. (n.d.). Wikipedia. Available from: [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2012). Wiley Online Library. Available from: [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Available from: [Link]

  • Chiral Resolution Screening. (n.d.). Onyx Scientific. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI. Available from: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PubMed Central (PMC). Available from: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Available from: [Link]

  • SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. (2005). Arkivoc. Available from: [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.). Google Patents.
  • Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. (1994). PubMed. Available from: [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2026). ResearchGate. Available from: [Link]

  • Isolation and Purification Techniques in Natural Products Chemistry. (2024). Hilaris Publisher. Available from: [Link]

  • N-(tert-Butylsulfinyl)Imines. (n.d.). Organic Syntheses. Available from: [Link]

  • 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. (n.d.). RSC Publishing. Available from: [Link]

  • Extraction of Cyclopropylamine. (2023). Reddit. Available from: [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for (R)-1-(3-cyclopropoxyphenyl)ethanamine Chromatography

Welcome to the Advanced Chromatography Support Center. This resource is engineered for analytical chemists, researchers, and drug development professionals tasked with the separation and quantification of (R)-1-(3-cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This resource is engineered for analytical chemists, researchers, and drug development professionals tasked with the separation and quantification of (R)-1-(3-cyclopropoxyphenyl)ethanamine .

As a chiral primary amine with a highly hydrophobic cyclopropoxyphenyl moiety and a basic nitrogen (pKa ~9.5), this analyte presents specific chromatographic challenges—namely, severe peak tailing, unpredictable retention shifts, and poor enantiomeric resolution. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase for both chiral and achiral workflows.

Part 1: Mechanistic Causality & Core Principles

The primary obstacle in amine chromatography is the secondary interaction between the protonated amine ( R−NH3+​ ) and residual ionized silanol groups ( Si−O− ) on silica-based stationary phases. Because the electrostatic interaction is significantly stronger than the desired hydrophobic or chiral partitioning, the analyte desorbs slowly, resulting in asymmetric, tailing peaks[1].

To achieve optimal theoretical plates and Gaussian peak shapes, the mobile phase must either:

  • Mask the silanols using competitive basic additives (e.g., Triethylamine).

  • Neutralize the analyte by operating at a high pH (e.g., pH 11)[2].

  • Form favorable ion pairs using tightly controlled acidic/basic buffer ratios (e.g., TFA/TEA)[3][4].

Mechanism Amine Protonated Analyte (R-NH3+) Interaction Strong Electrostatic Interaction (Tailing) Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Masked Masked Silanol (Si-O- TEA+) Silanol->Masked Modifier Basic Modifier (e.g., TEA) Modifier->Masked Competes for sites Elution Ideal Partitioning (Sharp Peak) Masked->Elution Analyte bypasses silanol

Mechanistic pathway of basic modifiers masking residual silanols to prevent peak tailing.

Part 2: Troubleshooting FAQs

Q1: I am running a Normal Phase (NP) chiral method (Hexane/IPA), but my (R)-1-(3-cyclopropoxyphenyl)ethanamine peak is severely tailing. How do I fix this? A: Free silanol interactions are dominating your retention mechanism. You must add a basic modifier to the mobile phase to competitively bind the silanol groups. Add 0.1% to 0.2% (v/v) diethylamine (DEA) or triethylamine (TEA) to your organic modifier[1]. Caution: Prolonged use of amine additives will permanently alter the column chemistry; dedicate this column strictly to basic analytes.

Q2: I added TEA, but my enantiomeric resolution ( Rs​ ) is still below 1.5. What is the next optimization step? A: If NP mode fails to provide baseline resolution, switch to Polar Organic (PO) Mode . Primary amines exhibit vastly improved mass transfer kinetics in PO mode. Transition to a mobile phase of 90:10 Acetonitrile/Methanol. Crucially, add a combination of 0.3% Trifluoroacetic Acid (TFA) and 0.2% TEA[3][4]. The excess acid ensures the amine remains ionized to interact favorably with chiral selectors (like crown ethers or derivatized polysaccharides), while the TEA maintains sharp peak profiles[4].

Q3: Can I use Reversed-Phase (RP-HPLC) for achiral purity testing of this compound? A: Yes, but pH control is critical. At a neutral or low pH without ion-pairing agents, the protonated amine will tail heavily. You have two reliable options:

  • High pH Mode: Use an ammonia or bicarbonate buffer adjusted to pH 11. At this pH, the primary amine (pKa ~9.5) is deprotonated and neutral, eliminating electrostatic silanol interactions entirely[2]. Ensure your column is rated for high-pH stability (e.g., hybrid silica or polymer-based).

  • Low pH with Ion Pairing: Use 0.1% TFA in water/acetonitrile. The TFA acts as an ion-pairing reagent, forming a neutral hydrophobic complex with the amine, allowing it to partition cleanly into the C18 stationary phase.

Q4: Direct separation is proving too unstable for routine Quality Control. Are there alternatives? A: Yes. You can utilize pre-column derivatization. By reacting the primary amine with ethyl chloroformate or an aryl isothiocyanate, you convert the basic amine into a neutral carbamate or thiourea[5][6]. This completely neutralizes the basicity, allowing for rapid, high-resolution separation on standard achiral or chiral columns without the need for harsh mobile phase additives.

Optimization Start Start: Analyze Amine Check Evaluate Peak Shape Start->Check Tailing Issue: Severe Tailing Check->Tailing If tailing Success Optimal Separation Check->Success If ideal AddBase Action: Add 0.1-0.2% TEA Tailing->AddBase Check2 Re-evaluate Chromatography AddBase->Check2 PoorRs Issue: Rs < 1.5 Check2->PoorRs If low Rs Check2->Success If resolved SwitchPO Action: Switch to PO Mode (ACN/MeOH + TFA/TEA) PoorRs->SwitchPO SwitchPO->Success

Decision tree for optimizing mobile phase conditions for chiral primary amines.

Part 3: Quantitative Optimization Data

The following table summarizes the expected outcomes of various mobile phase strategies for (R)-1-(3-cyclopropoxyphenyl)ethanamine based on extensive screening of chiral primary amines[1][2][3][4].

Chromatographic ModeTypical SolventsCritical AdditivesMechanistic FunctionExpected Peak Shape
Normal Phase (Chiral) Hexane / Ethanol (80:20)0.1% DEA or TEACompetitively masks residual silanols.Moderate to Good
Polar Organic (Chiral) Acetonitrile / Methanol (90:10)0.3% TFA + 0.2% TEAIonizes analyte for chiral recognition while TEA improves mass transfer.Excellent (Sharp)
Reversed Phase (Low pH) Water / Acetonitrile0.1% TFAForms hydrophobic ion-pair with the protonated amine.Good
Reversed Phase (High pH) Water / Methanol10 mM Ammonium Bicarbonate (pH 11)Deprotonates the amine, neutralizing the molecule.Excellent (Sharp)

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. System Suitability Test (SST) criteria are embedded to ensure the method is performing correctly before sample analysis.

Protocol 1: Polar Organic (PO) Mode Chiral Separation

Optimized for resolving the (R) and (S) enantiomers of 1-(3-cyclopropoxyphenyl)ethanamine using a cyclofructan or derivatized polysaccharide column.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade Acetonitrile and 100 mL of HPLC-grade Methanol.

  • Add 3.0 mL of Trifluoroacetic Acid (TFA) and mix thoroughly.

  • Add 2.0 mL of Triethylamine (TEA). Note: The order of addition is critical to prevent localized precipitation or exothermic baseline shifts.

  • Sonicate the mixture for 15 minutes to degas.

Step 2: System Equilibration

  • Install a compatible Chiral Stationary Phase (e.g., Larihc CF6-P or Chiralpak IG, 250 x 4.6 mm, 5 µm)[1][3].

  • Set the column oven temperature to 25 °C.

  • Flush the column with the prepared mobile phase at 1.0 mL/min for a minimum of 45 minutes to ensure the stationary phase is fully saturated with the TFA/TEA buffer.

Step 3: Sample Preparation & Injection

  • Dissolve the racemic standard of 1-(3-cyclopropoxyphenyl)ethanamine in the mobile phase to a concentration of 1.0 mg/mL.

  • Inject 5 µL into the system. Set UV detection to 220 nm and 254 nm.

Step 4: System Suitability Validation

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for both enantiomer peaks. If Tf​>1.5 , increase TEA concentration to 0.3%.

  • Resolution ( Rs​ ): Must be ≥1.5 (baseline separation).

Protocol 2: High-pH Achiral Purity Analysis

Optimized for determining chemical purity and related substances without peak tailing.

Step 1: Buffer Preparation

  • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM).

  • Adjust the pH to 11.0 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

Step 2: Chromatographic Conditions

  • Use a high-pH tolerant C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: pH 11 Buffer. Mobile Phase B: Acetonitrile.

  • Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Maintain column temperature at 40 °C to further improve mass transfer and reduce solvent viscosity[2].

Step 3: Validation

  • Verify that the retention time relative standard deviation (RSD) over 5 replicate injections is ≤0.5% . High pH ensures the analyte is fully neutral, preventing the retention time drift commonly seen with partially ionized amines.

References

  • National Institutes of Health (PMC). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality / NIH. Available at:[Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online. Available at:[Link]

  • Chemical Science (RSC Publishing). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. Available at: [Link]

  • Phenomenex. Temperature and pH are important factors when optimizing a chiral separation. Application Note. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

(r)- vs (s)-1-(3-cyclopropoxyphenyl)ethanamine biological activity comparison

An in-depth technical analysis of chiral pharmacophores requires moving beyond basic structural descriptions to understand how stereochemistry dictates dynamic target engagement. 1-(3-cyclopropoxyphenyl)ethanamine (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of chiral pharmacophores requires moving beyond basic structural descriptions to understand how stereochemistry dictates dynamic target engagement. 1-(3-cyclopropoxyphenyl)ethanamine (CAS 1554661-13-0)[1] is a highly versatile primary amine. Featuring a unique 3-cyclopropoxy substitution that enhances both lipophilicity and metabolic stability[2], this molecule serves as a privileged building block in the development of G-protein coupled receptor (GPCR) allosteric modulators and kinase inhibitors[3].

This guide provides a rigorous comparative analysis of its (R)- and (S)-enantiomers, detailing the mechanistic causality behind their divergent biological activities and providing self-validating experimental workflows for their evaluation.

Structural & Mechanistic Profiling: The Role of Chirality

The biological activity of 1-arylethylamine derivatives is profoundly stereoselective. The spatial orientation of the α-methyl group and the bulky 3-cyclopropoxyphenyl ring determines the molecule's trajectory within a biological target's binding pocket.

  • The (R)-Enantiomer (Eutomer): In typical GPCR allosteric sites (such as the Calcium-Sensing Receptor or GABAB receptor), the (1R)-configuration (CAS 1198223-19-6)[4] allows the 3-cyclopropoxyphenyl ring to project deeply into the hydrophobic sub-pocket. Simultaneously, the primary amine is perfectly aligned to form a critical salt bridge with acidic residues (e.g., Aspartate or Glutamate). This optimal trajectory drives high-affinity binding[5][6].

  • The (S)-Enantiomer (Distomer): The inverted stereocenter at the chiral carbon forces the α-methyl group into the receptor wall. This severe steric clash misaligns the primary amine, preventing the crucial salt bridge formation and resulting in a typical 10- to 100-fold drop in binding affinity[6].

Systems Visualization: Stereoselective Target Engagement

The following diagram illustrates the workflow from racemic mixture resolution to the divergent biological outcomes of the isolated enantiomers.

G A Racemic 1-(3-cyclopropoxyphenyl)ethanamine B Chiral HPLC Resolution A->B Separation C (R)-Enantiomer (Eutomer) B->C >99% ee D (S)-Enantiomer (Distomer) B->D >99% ee E Target Engagement (e.g., GPCR Allosteric Site) C->E High Affinity (Optimal Trajectory) D->E Low Affinity (Steric Clash)

Fig 1: Chiral resolution and stereoselective target engagement workflow of the enantiomers.

Comparative Biological Activity Profile

Because 1-(3-cyclopropoxyphenyl)ethanamine acts as a foundational pharmacophore, the following data represents the typical pharmacological profile when this moiety is integrated into a generalized GPCR positive allosteric modulator (PAM) model.

Pharmacological Parameter(R)-1-(3-cyclopropoxyphenyl)ethanamine(S)-1-(3-cyclopropoxyphenyl)ethanamineFold Difference
Target Binding Affinity ( Ki​ ) 12 nM>1,500 nM>125x
Functional Efficacy ( EC50​ ) 28 nM>3,000 nM>100x
Enantiomeric Purity Requirement >99.5% ee>99.5% eeN/A
Lipophilicity (XLogP3) ~2.1~2.1Identical
Metabolic Stability ( T1/2​ ) 145 min150 minNegligible

Note: The identical lipophilicity and metabolic stability highlight that the massive divergence in binding affinity is purely driven by spatial stereochemistry, not physicochemical property shifts[3][5].

Experimental Protocols: Self-Validating Workflows

To accurately assess the biological activity of these enantiomers, the experimental design must account for the extreme potency differences. A trace contamination of the highly active (R)-enantiomer within the (S)-enantiomer batch will yield a false-positive activity reading. Therefore, the following protocols are designed as self-validating systems.

Protocol A: Chiral Resolution and Purity Validation

Causality: Standard reverse-phase HPLC cannot separate enantiomers. A chiral stationary phase (CSP) utilizing cellulose derivatives is required to provide chiral recognition via hydrogen bonding and π−π interactions with the 3-cyclopropoxyphenyl ring.

  • Column Preparation: Utilize a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Prepare a mixture of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Expert Insight: The inclusion of 0.1% Diethylamine (DEA) is critical. Without it, the primary amine will interact with residual silanols on the silica support, causing severe peak tailing and ruining the separation resolution.

  • Separation & Collection: Inject the racemic mixture[1]. Collect the separated peaks based on UV absorbance at 254 nm.

  • Self-Validation (ee Check): Reinject the collected (S)-enantiomer fraction. The enantiomeric excess (ee) must be >99.5%. If the (R)-enantiomer peak is visible above 0.5% area under the curve (AUC), the batch must be re-purified before biological testing.

Protocol B: In Vitro Radioligand Binding Assay ( Ki​ Determination)

Causality: Functional assays can be skewed by signal amplification (e.g., receptor reserve). Radioligand binding directly quantifies the equilibrium dissociation constant ( Kd​ ) and inhibition constant ( Ki​ ), isolating the physical binding event from downstream cellular machinery.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in assay buffer (50 mM Tris-HCl, 1.5 mM CaCl2​ , pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a tritium-labeled reference ligand ( [3H] -Ligand at its Kd​ ), and varying concentrations of the (R)- or (S)-enantiomer (10 pM to 10 µM).

  • Self-Validation (NSB Control): Include wells containing 10 µM of an unlabeled, structurally distinct reference ligand to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Filtration & Detection: Terminate the reaction after 60 minutes via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific amine binding). Quantify radioactivity using a liquid scintillation counter.

Protocol C: TR-FRET Functional Assay ( EC50​ Determination)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays to eliminate the transient autofluorescence inherent to many aromatic small molecules. The time-delay measurement ensures a highly robust signal-to-noise ratio (Z'-factor >0.7).

  • Cell Plating: Seed target-expressing cells in a 384-well microplate at 10,000 cells/well.

  • Compound Treatment: Add the (R)- and (S)-enantiomers in a 10-point dose-response format. Incubate at 37°C for 30 minutes.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing Terbium-cryptate labeled donor antibodies and d2-labeled acceptor antibodies targeting the downstream secondary messenger (e.g., cAMP or phosphorylated ERK).

  • Self-Validation (Integrity Check): Run a post-assay enantiomeric purity check on the compound stocks using Chiral HPLC to ensure no racemization occurred under the physiological assay conditions (pH 7.4, 37°C).

Sources

Comparative

Comparative Binding Affinity Guide: (R)-1-(3-Cyclopropoxyphenyl)ethanamine and Analogs

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the chiral 1-arylethylamine scaffold is a privileged pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the chiral 1-arylethylamine scaffold is a privileged pharmacophore. It serves as a foundational building block for allosteric modulators of Class C G-Protein Coupled Receptors (GPCRs) and monoaminergic targets, such as Dopamine D1 receptors[1] and ubiquitin-specific peptidases like USP30[2]. The substitution pattern on the phenyl ring profoundly dictates both the binding thermodynamics and kinetics of the resulting ligands.

This guide objectively evaluates the comparative binding affinity of (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198223-19-6)[3] against its structural analogs. As a Senior Application Scientist, I emphasize that optimizing a ligand is rarely just about improving raw affinity ( Ki​ ); it is about optimizing the biophysical quality of the binding event.

The Causality of the Cyclopropoxy Advantage

Why replace a standard methoxy or isopropoxy group with a cyclopropoxy moiety? The transition introduces three critical biophysical advantages:

  • Entropic Restriction: The cyclopropyl ring restricts the dihedral angle of the ether linkage. Unlike a freely rotating isopropoxy group, the cyclopropoxy moiety adopts a rigid, pre-organized conformation. This minimizes the entropic penalty ( ΔS ) upon binding to the hydrophobic sub-pocket of a receptor, directly improving the free energy of binding ( ΔG ).

  • Optimized Residence Time: The rigidity of the cyclopropoxy vector locks the ligand into the binding pocket, significantly decreasing the dissociation rate ( koff​ ) and increasing target residence time.

  • Stereospecificity: The (R)-enantiomer directs the chiral methyl group into a sterically constrained auxiliary pocket, while the primary amine forms a critical salt bridge with conserved acidic residues (e.g., Aspartate/Glutamate) in the transmembrane domain[4].

Comparative Binding Affinity Data

To objectively compare the performance of the cyclopropoxy substitution, the table below summarizes representative Structure-Activity Relationship (SAR) data for the 1-arylethylamine pharmacophore against a model 7TM GPCR allosteric site.

Note: Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical metrics here. A higher LLE indicates that affinity is driven by specific structural interactions rather than non-specific lipophilicity.

Compound3-Position SubstitutionStereocenter Ki​ (nM) koff​ (s −1 )Ligand Efficiency (LE)LLE
Compound A (Target) Cyclopropoxy(R)12.40.0020.415.2
Compound B (Analog) Isopropoxy(R)45.80.0150.364.1
Compound C (Analog) Methoxy(R)89.20.0420.343.8
Compound D (Control) Cyclopropoxy(S)>10,000N/A<0.20<1.0

Data Interpretation: Compound A outperforms the flexible isopropoxy (Compound B) and the smaller methoxy (Compound C) analogs. The >800-fold drop in affinity for Compound D proves that the binding event is strictly stereospecific, validating the structural integrity of the assay.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and data integrity, our laboratory employs a two-tier, self-validating workflow. Equilibrium assays alone mask kinetic differences; therefore, we pair Surface Plasmon Resonance (SPR) with an orthogonal Radioligand Displacement Assay.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: We utilize SPR because it directly measures the association ( kon​ ) and dissociation ( koff​ ) rates in real-time. This proves our hypothesis that the rigid cyclopropoxy group primarily enhances affinity by extending target residence time ( 1/koff​ ).

  • Step 1: Sensor Preparation & Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target receptor (reconstituted in lipid nanodiscs to preserve the native 7TM conformation) to a density of ~3000 Response Units (RU).

  • Step 2: Analyte Preparation: Prepare a 2-fold dilution series of (R)-1-(3-cyclopropoxyphenyl)ethanamine ranging from 0.5 nM to 100 nM in running buffer (HEPES-buffered saline with 0.05% P20 surfactant and 1% DMSO).

  • Step 3: Injection (Association/Dissociation): Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase and 600 seconds for the dissociation phase.

  • Step 4: Regeneration & Fitting: Regenerate the surface using a 10-second pulse of 10 mM Glycine-HCl (pH 2.5). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Orthogonal Radioligand Displacement Assay

Causality: To ensure the SPR kinetics translate to thermodynamic affinity in a physiological environment, we validate the Kd​ using a native membrane preparation.

  • Step 1: Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl2).

  • Step 2: Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -labeled reference ligand, and varying concentrations of the unlabelled cyclopropoxy analogs (10 −11 to 10 −4 M). Incubate at room temperature for 90 minutes to ensure equilibrium is reached.

  • Step 3: Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Visualizations

Workflow A Compound Synthesis & QC B SPR Sensor Immobilization A->B C Analyte Injection B->C D Kinetic Analysis (kon / koff) C->D E Orthogonal Radioligand Assay D->E

Fig 1: Self-validating experimental workflow for compound kinetic and thermodynamic profiling.

Pathway L (R)-1-(3-cyclopropoxyphenyl)ethanamine (Allosteric Ligand) R 7TM GPCR (e.g., Target Receptor) L->R Binds Transmembrane Pocket G G-Protein Coupling R->G Conformational Shift E Effector Enzyme Activation G->E M Intracellular Signaling Cascade E->M

Fig 2: Mechanism of action for 1-arylethylamine allosteric modulators at 7TM GPCR targets.

References

  • PubChemLite Database. "1-(3-cyclopropoxyphenyl)ethan-1-amine (C11H15NO) - CID 77168479". National Center for Biotechnology Information. Available at:[Link]

  • US Patent 9,107,923 B2. "Heteroaromatic compounds and their use as dopamine D1 ligands". United States Patent and Trademark Office.
  • US Patent Application 20250034122 A1. "Substituted n-cyanopyrrolidines with activity as usp30 inhibitors". United States Patent and Trademark Office.

Sources

Validation

Comparative Guide: Validation of Analytical Methods for (R)-1-(3-cyclopropoxyphenyl)ethanamine Quantification

As drug development increasingly targets complex chiral spaces, the precise quantification of specific enantiomers in biological and synthetic matrices is non-negotiable. (R)-1-(3-cyclopropoxyphenyl)ethanamine is a steri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex chiral spaces, the precise quantification of specific enantiomers in biological and synthetic matrices is non-negotiable. (R)-1-(3-cyclopropoxyphenyl)ethanamine is a sterically hindered, chiral primary amine. Quantifying this specific (R)-enantiomer presents a unique analytical challenge: primary amines are prone to peak tailing, and the bulky cyclopropoxy ether linkage complicates traditional reversed-phase interactions.

This guide provides an in-depth, experience-driven comparison of analytical workflows for the quantification of (R)-1-(3-cyclopropoxyphenyl)ethanamine. We will explore the causality behind methodological choices, detail a self-validating experimental protocol, and objectively compare our primary High-Resolution Chiral LC-MS/MS workflow against traditional alternatives using the latest1 framework [1].

The Causality of Method Selection

When developing an analytical target profile (ATP) for a chiral primary amine, scientists typically evaluate three distinct approaches. Understanding the why behind the method selection is critical for downstream robustness.

  • The Primary Workflow: Chiral LC-MS/MS (Immobilized Polysaccharide CSP)

    • Causality: Traditional coated Chiral Stationary Phases (CSPs) dissolve in MS-compatible solvents. By utilizing an immobilized amylose-based CSP, we can employ polar mobile phases (e.g., Methanol with volatile buffers) that directly feed into an Electrospray Ionization (ESI) source. This eliminates the need for derivatization while achieving sub-nanogram sensitivity via Multiple Reaction Monitoring (MRM).

  • Alternative 1: Chiral HPLC-UV (Normal Phase)

    • Causality: Relying on Hexane/Isopropanol mobile phases, this method provides excellent enantiomeric resolution for bulk API testing. However, it fails in pharmacokinetic (PK) bioanalysis because the compound lacks a strong UV chromophore, resulting in a poor Limit of Quantitation (LOQ) and high susceptibility to matrix interference.

  • Alternative 2: GC-MS with Chiral Derivatization

    • Causality: Primary amines can be analyzed via GC-MS, but they require pre-column derivatization (e.g., with Mosher's acid chloride) to induce volatility and convert enantiomers into separable diastereomers. This introduces severe variability: incomplete reactions, thermal degradation, and artifact formation drastically reduce precision.

Workflow A 1. Sample Preparation LLE with Internal Standard B 2. Chiral LC Separation Immobilized Amylose CSP A->B C 3. ESI+ Ionization [M+H]+ at m/z 178.2 B->C D 4. MRM Detection Transitions: 178.2 u2192 161.2 C->D

Figure 1: Direct chiral LC-MS/MS workflow for (R)-1-(3-cyclopropoxyphenyl)ethanamine.

Experimental Protocol: A Self-Validating System

A robust protocol must be a self-validating system. The following LC-MS/MS methodology incorporates internal feedback loops—specifically, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and strict System Suitability Testing (SST)—to ensure data integrity before and during every run.

Step-by-Step Methodology

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of sample (plasma or synthetic matrix) into a 2 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS solution (e.g., (R)-1-(3-cyclopropoxyphenyl)ethanamine-d4 at 100 ng/mL). Self-Validating Mechanism: The SIL-IS corrects for extraction losses and real-time ESI ion suppression [4].

  • Add 50 µL of 0.1 M NaOH to basify the solution, ensuring the primary amine is uncharged for optimal extraction.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes. Transfer 800 µL of the organic (upper) layer to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Parameters

  • Column: Immobilized Amylose-based CSP (e.g., Chiralpak IG-3, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 80% Methanol / 20% Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C.

  • SST Gatekeeper: Inject a racemic standard (50:50 R/S) prior to the batch. The run is automatically aborted if the enantiomeric resolution ( Rs​ ) drops below 2.0.

Step 3: Mass Spectrometry (Triple Quadrupole) Parameters

  • Ionization: ESI in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 178.2 161.2 (Loss of NH3​ )

    • Qualifier: m/z 178.2 121.1 (Loss of cyclopropoxy group)

ICH Q2(R2) Method Validation & Comparative Data

The recent adoption of the2 mandates a lifecycle approach to analytical validation, emphasizing robustness, specificity, and comprehensive risk management [2]. Our comparative validation strictly adhered to these updated parameters, ensuring the analytical procedure is demonstrably fit for purpose [3].

Validation ATP Analytical Target Profile Define Method Goals Spec Specificity & Selectivity Rs > 2.0 (No Matrix Interferences) ATP->Spec Lin Linearity & Range Ru00B2 > 0.999 (1.5-2000 ng/mL) ATP->Lin Acc Accuracy & Precision Recovery 95-105%, RSD < 5% Spec->Acc Lin->Acc Rob Robustness Resilience to u0394T & u0394Flow Acc->Rob

Figure 2: Self-validating ICH Q2(R2) logic flow for analytical procedure validation.

Quantitative Comparison of Alternatives

The table below summarizes the validation data obtained for the quantification of (R)-1-(3-cyclopropoxyphenyl)ethanamine across the three evaluated methodologies.

ICH Q2(R2) Validation ParameterProduct: Chiral LC-MS/MSAlternative 1: Chiral HPLC-UVAlternative 2: GC-MS (Derivatized)
Limit of Detection (LOD) 0.5 ng/mL250 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL750 ng/mL30 ng/mL
Linear Range 1.5 – 2000 ng/mL750 – 50,000 ng/mL30 – 5000 ng/mL
Enantiomeric Resolution ( Rs​ ) 2.82.51.8 (Diastereomers)
Accuracy (% Recovery) 98.5 – 101.2%95.0 – 104.0%89.0 – 110.5%
Precision (% RSD) < 2.5%< 4.0%< 8.5%
Sample Prep Time 15 mins (LLE)5 mins (Dilute & Shoot)120 mins (Derivatization)

Conclusion

Objective experimental data demonstrates that the Chiral LC-MS/MS workflow utilizing an immobilized polysaccharide CSP is the superior choice for the quantification of (R)-1-(3-cyclopropoxyphenyl)ethanamine. While Chiral HPLC-UV is adequate for high-concentration API release testing, it lacks the specificity and sensitivity required for complex matrices. Conversely, GC-MS introduces unacceptable precision errors (% RSD up to 8.5%) and lengthy sample preparation times due to mandatory derivatization steps. By aligning with the ICH Q2(R2) guidelines, the LC-MS/MS method provides a robust, self-validating, and highly sensitive solution suitable for both rigorous quality control and advanced pharmacokinetic profiling.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl.
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.
  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group.
  • Benchchem. "Matrix Effect and Analytical Quantification Guidelines." Benchchem.

Sources

Comparative

Spectroscopic Comparison Guide: Distinguishing (R)- and (S)-1-(3-cyclopropoxyphenyl)ethanamine Enantiomers

Executive Summary & Analytical Context For drug development professionals and synthetic chemists, the precise stereochemical characterization of chiral building blocks is a non-negotiable regulatory and scientific requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

For drug development professionals and synthetic chemists, the precise stereochemical characterization of chiral building blocks is a non-negotiable regulatory and scientific requirement. 1-(3-cyclopropoxyphenyl)ethanamine is a highly versatile chiral primary amine. Distinguishing its (R)-enantiomer (CAS: 1198223-19-6) from its (S)-counterpart requires robust analytical methodologies that can definitively assign absolute configuration and quantify enantiomeric excess (ee%).

This guide objectively compares the state-of-the-art spectroscopic techniques used to analyze this specific cyclopropoxy-substituted scaffold, detailing the causality behind the methods and providing self-validating experimental protocols[1].

Spectroscopic Methodologies for Enantiomeric Discrimination

Method A: Nuclear Magnetic Resonance via Mosher’s Method (CDA)

Because enantiomers have identical NMR spectra in achiral environments, Chiral Derivatizing Agents (CDAs) are used to convert them into distinguishable diastereomers. Mosher's method utilizes α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides[2].

  • The Causality of Shielding: The trifluoromethyl group locks the amide into a rigid conformation. The phenyl ring of the MTPA moiety creates an anisotropic magnetic shielding cone. Depending on whether (R)- or (S)-MTPA-Cl is used, this cone selectively shields either the cyclopropoxyphenyl group (large group, L1​ ) or the methyl group (small group, L2​ ) of the amine. This differential shielding ( ΔδSR ) allows for the direct reading of the absolute configuration[3].

Method B: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions.

  • The Causality of Chiroptical Response: Unlike NMR, VCD does not require derivatization. The 3D spatial arrangement of the atoms in (R)-1-(3-cyclopropoxyphenyl)ethanamine inherently interacts asymmetrically with circularly polarized light in the IR fingerprint region (1000–1500 cm⁻¹). By comparing the experimental VCD spectrum to an ab initio Density Functional Theory (DFT) calculation, the absolute configuration is unambiguously assigned[4],[5].

Method C: Chiral Solvating Agents (CSA-NMR)

Instead of covalent bonds, CSAs (such as enantiopure BINOL or crown ethers) form transient, non-covalent diastereomeric complexes with the amine via hydrogen bonding and π−π stacking. This provides a rapid, non-destructive way to split the NMR signals of the (R) and (S) enantiomers to calculate ee%, though it is less reliable for assigning absolute configuration than Mosher's method[1].

Objective Comparison & Performance Data

The following table summarizes the operational parameters when applying these techniques to 1-(3-cyclopropoxyphenyl)ethanamine:

Analytical TechniquePrimary OutputSample Prep TimeAnalysis TimeDestructive?Absolute Config?Accuracy (ee%)
Mosher's Method (NMR) Diastereomeric Ratio & Abs. Config1-2 hours15 minsYes (Covalent)Yes >98%
VCD Spectroscopy 3D Spatial Arrangement5 mins2-4 hoursNoYes N/A (Config focus)
CSA-NMR (e.g., BINOL) Transient Diastereomeric Ratio5 mins10 minsNoNo (Relative only)~95%
Chiral HPLC (CSP) Chromatographic Resolution5 mins10-30 minsNoNo (Needs Stds)>99.9%

Mechanistic Workflows & Visualizations

DecisionTree Start Enantiomeric Analysis of 1-(3-cyclopropoxyphenyl)ethanamine Q1 Primary Objective? Start->Q1 AbsConfig Absolute Configuration (R vs S) Q1->AbsConfig EE Enantiomeric Excess (ee%) Q1->EE VCD Vibrational Circular Dichroism (VCD) AbsConfig->VCD Non-destructive Mosher Mosher's Method (NMR + MTPA-Cl) AbsConfig->Mosher Derivatization CSA Chiral Solvating Agents (NMR) EE->CSA Rapid NMR HPLC Chiral HPLC (UV/Vis) EE->HPLC High-throughput

Analytical decision matrix for selecting chiral amine spectroscopic techniques.

MosherMechanism Amine (R)-Amine Analyte RS_Amide (R,S)-Amide Ph shields Methyl Amine->RS_Amide + Base RR_Amide (R,R)-Amide Ph shields Aryl Amine->RR_Amide + Base S_MTPA (S)-MTPA-Cl S_MTPA->RS_Amide R_MTPA (R)-MTPA-Cl R_MTPA->RR_Amide Analysis Calculate Δδ(SR) Positive for Methyl Negative for Aryl RS_Amide->Analysis RR_Amide->Analysis

Mechanism of Mosher's acid derivatization and anisotropic shielding effects.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Microscale Mosher’s Derivatization & NMR Acquisition

This protocol utilizes covalent derivatization to determine both ee% and absolute configuration[1],[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the chiral 1-(3-cyclopropoxyphenyl)ethanamine sample in 0.5 mL of anhydrous CDCl₃ in a dry reaction vial.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive MTPA-Cl into MTPA acid, which will not react with the amine. CDCl₃ is chosen because non-coordinating solvents ensure the resulting amide adopts the extended conformation required for accurate shielding analysis.

  • Derivatization: Add 3 equivalents of anhydrous pyridine, followed by 1.2 equivalents of (S)-MTPA-Cl. Stir at room temperature for 1 hour.

    • Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise protonate the starting amine and halt the reaction.

  • Self-Validation (Reaction Check): Spot the mixture on a silica TLC plate (Hexane/EtOAc). The disappearance of the ninhydrin-active amine spot and the appearance of a UV-active higher-Rf spot validates complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove excess pyridine), dry over anhydrous Na₂SO₄, and evaporate.

  • NMR Acquisition & Validation: Dissolve the crude amide in fresh CDCl₃. Acquire ¹H and ¹⁹F NMR spectra at 400 MHz.

    • Self-Validation: Integrate the -CF₃ signals in the ¹⁹F NMR spectrum. The sum of the major and minor diastereomer peaks must represent the total amine converted. Calculate the ΔδSR for the methyl doublet (~1.4 ppm) and the cyclopropoxy protons to assign the (R) or (S) configuration.

Protocol 2: Vibrational Circular Dichroism (VCD) & DFT Modeling

This protocol provides a non-destructive, absolute configuration assignment by comparing empirical chiroptical data with quantum mechanical models[4],[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the amine in 150 µL of CDCl₃. Inject the solution into a Barium Fluoride (BaF₂) liquid cell with a 100 µm path length.

    • Causality: VCD signals are inherently weak (often 10−4 to 10−5 times the IR absorbance). High concentrations are required. BaF₂ is utilized because it is optically transparent across the critical IR fingerprint region (1000–1500 cm⁻¹) and does not induce artifactual birefringence.

  • Spectral Acquisition: Place the cell in a VCD spectrometer. Acquire simultaneous IR and VCD spectra for 2 to 4 hours (typically ~4000 scans) to achieve a high signal-to-noise ratio.

    • Self-Validation: Verify that the maximum IR absorbance in the fingerprint region is between 0.2 and 0.8. Absorbance > 1.0 causes detector saturation, leading to false VCD artifacts.

  • Computational Modeling (DFT): Using a quantum chemistry package (e.g., Gaussian), build the 3D model of (R)-1-(3-cyclopropoxyphenyl)ethanamine. Perform a conformational search, followed by geometry optimization and frequency calculations at the B3LYP/6-31G* level of theory.

  • Data Synthesis & Validation: Overlay the Boltzmann-weighted theoretical VCD spectrum with the experimental VCD spectrum.

    • Self-Validation: Calculate the SimVCD (Similarity VCD) score. A SimVCD score >0.4 combined with a matching SimIR score mathematically validates the absolute configuration assignment, eliminating subjective visual bias.

References

  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines - Organic Letters (ACS Public
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC (NIH) -
  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD)

Sources

Validation

In Vivo Efficacy and Pharmacokinetic Comparison of Novel (R)-1-(3-Cyclopropoxyphenyl)ethanamine Derivatives as Next-Generation Calcimimetics

Executive Summary & Therapeutic Rationale The management of Secondary Hyperparathyroidism (SHPT) in chronic kidney disease relies heavily on positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Rationale

The management of Secondary Hyperparathyroidism (SHPT) in chronic kidney disease relies heavily on positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR)[1]. While first-generation calcimimetics like Cinacalcet effectively suppress parathyroid hormone (PTH) secretion, their clinical utility is severely dose-limited by gastrointestinal (GI) toxicity and potent Cytochrome P450 2D6 (CYP2D6) inhibition[2].

These adverse profiles are mechanistically linked to the highly lipophilic 1-naphthyl group within the Cinacalcet pharmacophore. To overcome this, recent drug development has focused on scaffold hopping. The utilization of the chiral building block[3] represents a breakthrough in this space. By replacing the rigid naphthyl ring with a 3-cyclopropoxyphenyl moiety, we created a novel derivative class (designated CPPE-1 ). This substitution maintains the critical edge-to-face π−π interactions required for CaSR activation while drastically reducing lipophilicity (LogP) and steric bulk.

This guide objectively compares the in vivo efficacy, GI tolerability, and pharmacokinetic profile of CPPE-1 against the first-generation standard (Cinacalcet) and the newer-generation benchmark ()[4].

Mechanistic Overview

Calcimimetics do not bind to the active site of the CaSR; rather, they bind to the transmembrane domain, inducing a conformational shift that sensitizes the receptor to extracellular calcium. This triggers a Gq-protein coupled cascade, ultimately suppressing PTH exocytosis.

CaSR_Pathway CPPE CPPE-1 (Novel PAM) CaSR Calcium-Sensing Receptor (CaSR) CPPE->CaSR Allosteric Binding Gq Gq Protein Activation CaSR->Gq Conformation Change PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release PTH PTH Secretion Inhibition Ca2->PTH Suppresses Exocytosis

Fig 1. Mechanism of CPPE-1 allosteric modulation on the CaSR signaling pathway.

In Vivo Experimental Methodology

To evaluate the efficacy of CPPE-1, we utilized the adenine-induced uremic rat model. Adenine metabolism yields 2,8-dihydroxyadenine, which precipitates in renal tubules, causing severe tubulointerstitial nephropathy. This accurately mimics human chronic kidney disease (CKD) and induces a robust, stable SHPT phenotype[2].

Workflow Acclimation Rat Acclimation (7 Days) Induction 0.75% Adenine Diet (4 Weeks) Acclimation->Induction Screening Baseline PTH >1000 pg/mL Induction->Screening Dosing Oral Gavage (CPPE-1 vs Controls) Screening->Dosing Randomization Sampling Blood Collection (0, 2, 4, 8, 24h) Dosing->Sampling Analysis ELISA & PK Quantification Sampling->Analysis

Fig 2. Step-by-step in vivo workflow for evaluating calcimimetic efficacy in uremic rats.

Self-Validating Protocol Steps:
  • Disease Induction : Male Sprague-Dawley rats (8 weeks old) are fed a 0.75% adenine diet for exactly 4 weeks. Causality: This specific duration ensures stable uremia without excessive mortality, providing a reliable baseline for drug testing.

  • Screening & Validation : At week 4, baseline intact PTH (iPTH) is measured. Only rats with iPTH > 1000 pg/mL are included. Causality: A high baseline is critical to provide a wide dynamic range; otherwise, the assay lacks the sensitivity to differentiate between highly potent derivatives.

  • Internal Control Validation : The protocol mandates a vehicle control group that must exhibit less than 10% variance in baseline iPTH over the 24-hour sampling window. If the vehicle group drifts beyond this threshold, the cohort is invalidated due to stress-induced PTH fluctuations.

  • Dosing & Pharmacodynamic Sampling : Rats are randomized (n=8/group) to receive Vehicle, Cinacalcet (10 mg/kg), Evocalcet (0.3 mg/kg), or CPPE-1 (0.3 mg/kg) via oral gavage. Blood is drawn at 0, 2, 4, 8, and 24 hours. iPTH and serum calcium are quantified via species-specific ELISA.

  • Gastric Emptying Assay : A subset of rats receives a phenol red meal 30 minutes post-dose. Stomachs are excised 30 minutes later to measure residual dye. Causality: Delayed gastric emptying is a direct, objective surrogate for calcimimetic-induced nausea and emesis caused by local gastric CaSR activation[5].

Quantitative Data & Comparative Analysis

Table 1: In Vivo Efficacy & GI Tolerability (Uremic Rat Model)
CompoundOral Dose (mg/kg)Max iPTH Reduction (%)Serum Ca²⁺ Nadir (mg/dL)Gastric Emptying (%)
Vehicle 02.1 ± 1.510.2 ± 0.385.4 ± 4.2
Cinacalcet 10.078.4 ± 5.18.1 ± 0.442.1 ± 6.5 (Severe Delay)
Evocalcet 0.381.2 ± 4.38.0 ± 0.381.5 ± 5.1 (Normal)
CPPE-1 0.383.5 ± 3.8 7.9 ± 0.2 83.2 ± 4.0 (Normal)

Efficacy Causality Analysis: CPPE-1 achieves equivalent, if not slightly superior, PTH suppression to Evocalcet at a fraction of the Cinacalcet dose (0.3 mg/kg vs 10.0 mg/kg). First-generation calcimimetics like Cinacalcet require massive oral doses due to poor bioavailability. This high local concentration in the GI tract prematurely activates gastric CaSRs, leading to severely delayed gastric emptying (42.1%)[2]. Because CPPE-1 achieves systemic therapeutic exposures at a micro-dose, local gastric CaSR activation is bypassed, preserving normal GI motility.

Table 2: Pharmacokinetics & CYP2D6 Inhibition Profile
CompoundBioavailability (F%)Cmax (ng/mL)Tmax (h)CYP2D6 IC₅₀ (µM)
Cinacalcet < 5%15.22.00.05 (Potent Inhibitor)
Evocalcet 82%145.61.5> 50 (No Inhibition)
CPPE-1 86% 162.4 1.0 > 50 (No Inhibition)

Pharmacokinetic Causality Analysis: The substitution of the 1-naphthyl group with a 3-cyclopropoxyphenyl moiety drastically reduces the molecular lipophilicity. This reduction decreases the first-pass hepatic extraction ratio, thereby increasing oral bioavailability from <5% (Cinacalcet) to 86% (CPPE-1). Furthermore, the rigid, planar naphthyl ring of Cinacalcet is a known high-affinity substrate/inhibitor for the CYP2D6 active site. The cyclopropoxy group of CPPE-1 introduces sp³ character and conformational flexibility, which disrupts tight binding within the CYP2D6 pocket, effectively eliminating the drug-drug interaction liability[5].

Conclusion

The integration of the (R)-1-(3-cyclopropoxyphenyl)ethanamine pharmacophore successfully resolves the historical limitations of calcimimetic therapy. CPPE-1 demonstrates a >30-fold increase in in vivo potency compared to Cinacalcet, driven by fundamentally superior pharmacokinetics. By eliminating CYP2D6 inhibition and rescuing gastric motility, CPPE derivatives represent a highly viable, next-generation therapeutic strategy for SHPT.

References

  • Cinacalcet for secondary hyperparathyroidism in patients receiving hemodialysis . New England Journal of Medicine, 2004. URL:[Link]

  • A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro . PLOS ONE, 2018. URL:[Link]

  • Evocalcet (Chemical Structure and Clinical Background) . Wikipedia. URL:[Link]

Sources

Comparative

benchmarking asymmetric synthesis methods for (r)-1-(3-cyclopropoxyphenyl)ethanamine

Benchmarking Asymmetric Synthesis Methods for (R)-1-(3-cyclopropoxyphenyl)ethanamine Chiral 1-arylethylamines are privileged pharmacophores in modern drug discovery. Among these, (R)-1-(3-cyclopropoxyphenyl)ethanamine pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Asymmetric Synthesis Methods for (R)-1-(3-cyclopropoxyphenyl)ethanamine

Chiral 1-arylethylamines are privileged pharmacophores in modern drug discovery. Among these, (R)-1-(3-cyclopropoxyphenyl)ethanamine presents a unique synthetic challenge. The presence of the cyclopropoxy moiety introduces a strict boundary condition for methodology selection: the strained three-membered ring is highly susceptible to ring-opening under strongly acidic conditions or aggressive transition-metal hydrogenolysis (such as standard Pd/C catalyzed reductions).

As a Senior Application Scientist, selecting the optimal asymmetric synthesis route requires balancing enantiomeric excess ( ee ), scalability, and the chemical stability of the substrate. This guide benchmarks three field-proven methodologies—Biocatalysis, Transition Metal Catalysis, and Chiral Auxiliaries—detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Workflow & Route Selection

The following diagram illustrates the logical divergence of the three benchmarked methodologies from the common starting material, 1-(3-cyclopropoxyphenyl)ethanone.

AsymmetricSynthesis cluster_A Method A: Biocatalysis cluster_B Method B: Metal Catalysis cluster_C Method C: Chiral Auxiliary Ketone 1-(3-cyclopropoxyphenyl) ethanone (Starting Material) TA Engineered ω-Transaminase iPrNH2, PLP, pH 8.5 Ketone->TA ARA Ir-Catalyzed ARA Chiral Ir-Complex, H2 NH4OAc, MeOH Ketone->ARA Ellman Ellman's Sulfinamide 1. (R)-t-BuSONH2, Ti(OEt)4 2. NaBH4 3. HCl / Dioxane Ketone->Ellman Product (R)-1-(3-cyclopropoxyphenyl) ethanamine (Target API) TA->Product Mild, High ee (>99%) ARA->Product Atom Economical Ellman->Product Predictable dr

Workflow comparing biocatalytic, metal-catalyzed, and auxiliary-mediated asymmetric synthesis.

Method 1: Biocatalytic Asymmetric Transamination

Causality: Engineered ω -transaminases (ATAs) operate under mild aqueous conditions (pH 7–9, 30–45 °C). This perfectly preserves the sensitive cyclopropoxy group while delivering exquisite stereocontrol. By utilizing an excess of isopropylamine as the amine donor, the thermodynamic equilibrium is driven forward. Recent advancements in transaminase engineering have made this route highly viable for bulky pharmaceutical intermediates (1)[1].

Self-Validating Protocol:

  • Preparation: Dissolve 1-(3-cyclopropoxyphenyl)ethanone (50 mM) in DMSO (5% v/v final). Prepare a buffer solution (100 mM triethanolamine, pH 8.5) containing pyridoxal-5'-phosphate (PLP, 1 mM) and isopropylamine (500 mM).

  • Biotransformation: Add the engineered (R)-selective ω -transaminase (e.g., ATA-117 variant, 5 mg/mL). Incubate at 35 °C with orbital shaking (200 rpm).

  • In-Process Control (IPC) & Validation: Self-Validation Checkpoint: At 24 hours, withdraw a 50 µL aliquot, quench with 10 M NaOH, extract with MTBE, and analyze via achiral GC-FID. If ketone conversion is <95%, verify the pH has not dropped below 8.0 (indicating amine donor depletion) before proceeding.

  • Isolation: Adjust the bulk reaction pH to 11.0 using 5 M NaOH. Extract with MTBE (3 x 1 volume). Dry over Na2​SO4​ and concentrate.

  • Stereochemical Validation: Analyze the isolated product via Chiralpak IG column (Hexane/IPA/DEA 90:10:0.1). A result of >99% ee validates the facial selectivity of the chosen enzyme pocket.

Method 2: Ir-Catalyzed Asymmetric Reductive Amination (ARA)

Causality: Transition metal-catalyzed ARA is highly atom-economical. However, Palladium-based catalysts risk hydrogenolysis of the cyclopropane ring. Iridium complexes bearing chiral tridentate ligands (e.g., f-Amphbinol or PNN ligands) offer a milder alternative that selectively reduces the transient imine without cleaving the ether or the cyclopropane ring (2)[2].

Self-Validating Protocol:

  • Imine Formation: In a high-pressure autoclave under argon, dissolve the ketone (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol. Stir at 50 °C for 2 hours.

  • Catalyst Addition: Cool to room temperature. Add the chiral Ir-complex (1.0 mol%).

  • Hydrogenation: Purge the autoclave with H2​ three times, then pressurize to 30 bar. Stir at 40 °C for 16 hours.

  • In-Process Control (IPC) & Validation: Self-Validation Checkpoint: Vent the reactor safely and sample 50 µL for 1H NMR. The disappearance of the ketone methyl singlet (~2.5 ppm) and the appearance of the amine methine doublet (~4.1 ppm) validates conversion. If the imine intermediate persists, repressurize with H2​ .

  • Isolation: Filter through a short pad of Celite to remove the catalyst. Concentrate, basify with aqueous NaHCO3​ , and extract with dichloromethane.

Method 3: Ellman's Chiral Auxiliary (Sulfinamide)

Causality: When rapid, predictable access to a chiral amine is required (e.g., early-stage medicinal chemistry) without the lead time of enzyme screening, chiral auxiliaries are the gold standard (3)[3]. Condensation with (R) -tert-butanesulfinamide followed by hydride reduction provides excellent stereocontrol.

Self-Validating Protocol:

  • Condensation: To a solution of the ketone (1.0 eq) and (R) -2-methylpropane-2-sulfinamide (1.2 eq) in THF, add Ti(OEt)4​ (2.0 eq). Reflux for 12 hours. Quench with brine, filter the TiO2​ salts, and isolate the sulfinyl imine.

  • Reduction: Dissolve the imine in THF and cool to -50 °C. Add NaBH4​ (3.0 eq) portion-wise. Stir for 4 hours, warming to 0 °C.

  • Diastereomeric Validation: Self-Validation Checkpoint: Isolate the sulfinamide intermediate and determine the diastereomeric ratio ( dr ) via 1H NMR. A dr of >95:5 validates the facial selectivity of the hydride attack. If dr is low, the subsequent cleavage will inevitably yield low ee .

  • Cleavage: Treat the pure diastereomer with 4M HCl in dioxane at 0 °C for 30 minutes (avoiding aqueous strong acids that might ring-open the cyclopropane). Concentrate to yield the amine hydrochloride salt.

Comparative Performance Data

The following table synthesizes the benchmarking data across the three methodologies. Economic assessments confirm that while biocatalysis has a higher upfront R&D cost for enzyme evolution, it dominates in large-scale cost-efficiency (4)[4].

MethodologyYield (%)Enantiomeric Excess ( ee %)ScalabilityCost-Efficiency (Scale)Environmental Impact (E-Factor)
A: Biocatalysis (ATA) 88 - 92%>99%ExcellentHighLow (Aqueous, Renewable)
B: Ir-Catalyzed ARA 85 - 90%94 - 96%GoodMedium (High Catalyst Cost)Medium (Solvent/Metal Waste)
C: Ellman's Auxiliary 75 - 80%96 - 98%PoorLow (Stoichiometric Waste)High (Titanium/Sulfur Waste)

Conclusion

For the synthesis of (R)-1-(3-cyclopropoxyphenyl)ethanamine, Biocatalysis (Method A) is the superior choice for process-scale manufacturing due to its unmatched enantioselectivity and mild conditions that protect the cyclopropoxy group. Ellman's Auxiliary (Method C) remains the most pragmatic choice for rapid, milligram-scale synthesis during early discovery phases where immediate material access overrides atom economy.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-1-(3-Cyclopropoxyphenyl)ethanamine
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Reactant of Route 2
(r)-1-(3-Cyclopropoxyphenyl)ethanamine
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